molecular formula C32H42O8 B15564221 2',3'-Dehydrosalannol

2',3'-Dehydrosalannol

Cat. No.: B15564221
M. Wt: 554.7 g/mol
InChI Key: BGHFPZJLGAYVQC-LWDNYNNYSA-N
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Description

2',3'-Dehydrosalannol is a useful research compound. Its molecular formula is C32H42O8 and its molecular weight is 554.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C32H42O8

Molecular Weight

554.7 g/mol

IUPAC Name

[(9R,11R,15R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C32H42O8/c1-16(2)10-25(35)40-23-13-22(33)30(4)15-38-27-28(30)31(23,5)21(12-24(34)36-7)32(6)26-17(3)19(18-8-9-37-14-18)11-20(26)39-29(27)32/h8-10,14,19-23,27-29,33H,11-13,15H2,1-7H3/t19?,20?,21?,22?,23?,27?,28?,29?,30-,31+,32-/m1/s1

InChI Key

BGHFPZJLGAYVQC-LWDNYNNYSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of 2',3'-Dehydrosalannol from Azadirachta indica

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2',3'-Dehydrosalannol, a tetranortriterpenoid derived from the Azadirachta indica (Neem) tree. The document covers its initial discovery, physicochemical properties, and detailed protocols for its extraction, isolation, and purification. Furthermore, it delves into its significant biological activities, with a particular focus on its anticancer effects against triple-negative breast cancer (TNBC), supported by quantitative data and a depiction of its molecular signaling pathway. This guide is intended to be a valuable resource for professionals in natural product chemistry, pharmacology, and drug discovery.

Introduction and Discovery

This compound is a complex secondary metabolite belonging to the meliacin class of limonoids, a type of tetranortriterpenoid.[1][2] It has attracted considerable scientific interest due to its potent biological activities, including antifeedant and anticancer properties.[1] The primary natural source of this compound is the Azadirachta indica tree, where it is found in the leaves and bark.[3][]

The discovery of this compound was first reported by Malathi and colleagues in 2002. It was isolated from the uncrushed green leaves of Azadirachta indica.[2][5] Its intricate chemical structure and stereochemistry were meticulously determined through various spectroscopic methods and were ultimately confirmed by X-ray crystallography.[2][5]

Physicochemical and Quantitative Data

Understanding the properties of this compound is fundamental for its extraction and analysis. Key physicochemical data are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₃₂H₄₂O₈ [2][3][6][7]
Molecular Weight 554.7 g/mol [2][6][7]
Appearance White to off-white solid [8]
Solubility Soluble in methanol (B129727), ethanol, acetonitrile, DMSO, chloroform [8]

| CAS Number | 97411-50-2 |[8] |

Quantitative Analysis

Specific data on the yield of purified this compound from Azadirachta indica is not widely available in the literature.[1][9] However, studies provide valuable quantitative insights into the abundance of related compounds and extracts.

Table 2: Quantitative Data on this compound and Related Extracts

Parameter Value Source Material Reference(s)
Total Methanolic Extract Yield 8.08% Neem Leaves [1]
Ethyl Acetate (B1210297) Fraction Yield 6.84% (of total methanolic extract) Neem Leaves [1]
Concentration in Methanolic Extract 531.94 mg / 100 g of extract Neem Leaves [9]
Total Terpenoids ~13.13% Neem Leaves & Bark [10]

| Relative Abundance (Formulation A) | 1583.7 Peak Area Units (HPLC) | Commercial Formulation |[11] |

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and analysis of this compound.

Isolation and Purification of this compound

This protocol is a composite of established methods for extracting triterpenoids from Azadirachta indica.[1][9]

1. Plant Material Collection and Preparation:

  • Collect fresh, healthy leaves from Azadirachta indica trees.[9]

  • Wash the leaves thoroughly with water to remove dirt and debris.[1][9]

  • Shade-dry the leaves at room temperature for several days until they become brittle.[1][12]

  • Grind the dried leaves into a coarse powder using a mechanical grinder.[9]

2. Solvent Extraction:

  • Place approximately 500 g of the powdered neem leaves into a large cellulose (B213188) thimble and insert it into a Soxhlet extractor.[9]

  • Add 2.5 L of methanol to the round-bottom flask.[9]

  • Perform the extraction for 8-12 hours at the boiling point of methanol.[9]

  • After extraction, filter the methanolic extract to remove any remaining plant debris.[1]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude extract.[9]

3. Purification via Liquid-Liquid Partitioning:

  • Dissolve the crude methanolic extract in a minimal amount of methanol and then add water.[1][9]

  • Transfer the solution to a separatory funnel and partition it successively with n-hexane to remove chlorophyll (B73375) and non-polar lipids. Discard the upper n-hexane layer.[1][12]

  • Following the n-hexane wash, partition the remaining aqueous methanol layer three times with ethyl acetate.[9]

  • Pool the ethyl acetate fractions, which are now enriched with triterpenoids.[1][9]

  • Dry the pooled fraction over anhydrous sodium sulfate (B86663) and concentrate it using a rotary evaporator.[9]

4. Chromatographic Separation:

  • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in n-hexane and pack it into a glass column.[9]

  • Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.[9]

  • Elute the column using a gradient solvent system, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate to increase polarity.[9]

  • Collect fractions of a consistent volume and monitor them by Thin Layer Chromatography (TLC).[1][9]

  • Pool the fractions that show similar TLC profiles corresponding to this compound.

  • For achieving high purity (>98%), further purification using preparative High-Performance Liquid Chromatography (HPLC) may be required.[9][13]

5. Structural Elucidation:

  • The final confirmation of the isolated compound's structure is achieved through comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1] The definitive structure was confirmed by X-ray crystallography.[2]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cells can be determined using the MTT assay.[2]

  • Cell Seeding: Seed triple-negative breast cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes related to this compound research.

Caption: General workflow for the isolation of this compound.

G cluster_down Downregulation cluster_up Upregulation compound This compound target Cathepsin-Mediated Pro-Survival Signaling compound->target inhibits pAKT pAKT target->pAKT Bcl2 Bcl-2 target->Bcl2 CyclinD1 Cyclin D1 target->CyclinD1 BAX BAX target->BAX leads to upregulation of Caspase3 Cleaved Caspase-3 target->Caspase3 survival_node Cell Survival & Proliferation pAKT->survival_node Bcl2->survival_node CyclinD1->survival_node apoptosis_node Apoptosis (Programmed Cell Death) BAX->apoptosis_node Caspase3->apoptosis_node

Caption: Proposed signaling pathway of this compound in TNBC cells.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anticancer activity, particularly against triple-negative breast cancer (TNBC) cells.[1] Research shows that it inhibits the growth of TNBC cell lines and induces apoptosis, or programmed cell death.[1][14]

The molecular mechanism for this anticancer effect is attributed to the inhibition of cathepsin-mediated pro-survival signaling.[1][2][6] This initial inhibition triggers a downstream cascade, leading to:

  • Downregulation of key pro-survival proteins, including phosphorylated protein kinase B (pAKT), B-cell lymphoma 2 (Bcl-2), and cyclin D1.[1]

  • Upregulation of pro-apoptotic proteins, such as BCL-2-associated X protein (BAX) and cleaved caspase-3.[1]

Beyond its anticancer effects, this compound is also known for its antifeedant activity against pests like Spodoptera litura and for possessing antibacterial properties.[2][3][5]

Conclusion

This compound, a complex triterpenoid (B12794562) from Azadirachta indica, stands out as a promising natural product for therapeutic development. Its potent and specific anticancer activity against triple-negative breast cancer, mediated through the inhibition of the cathepsin pro-survival pathway, presents a novel avenue for oncological research. The methodologies for its isolation and analysis, while requiring further optimization for large-scale production, are well-established within the field of phytochemistry. Future research should focus on establishing a standardized, high-yield purification protocol and conducting in-depth preclinical and clinical studies to fully harness its therapeutic potential.

References

Unveiling 2',3'-Dehydrosalannol: A Technical Guide to its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dehydrosalannol is a tetranortriterpenoid, a complex secondary metabolite first isolated from the uncrushed green leaves of the neem tree, Azadirachta indica A. Juss.[1] This naturally occurring limonoid has garnered significant scientific interest due to its diverse biological activities, most notably its potential as an anticancer agent.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and known biological activities of this compound, with a focus on its mechanism of action in triple-negative breast cancer.

Physicochemical Properties

This compound is a complex heterocyclic compound with the molecular formula C₃₂H₄₂O₈ and a molecular weight of approximately 554.7 g/mol .[2][4] Its structure and stereochemistry have been determined by spectroscopic methods and confirmed by X-ray crystallography.[4][5][6] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₃₂H₄₂O₈[2][4]
Molecular Weight 554.7 g/mol [2][4]
Exact Mass 554.28796829 Da[2]
Physical State Powder[5]
Melting Point 183-185 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[5]
XLogP3 3.6[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 8[4]
Rotatable Bond Count 5[4]

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques.[2] While the definitive structural confirmation was provided by X-ray crystallography, the following tables detail the expected characteristic spectroscopic data based on its structure.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the identification and structural confirmation of this compound. The complex polycyclic structure results in a highly detailed spectrum with numerous distinct signals.[2]

Functional Group/ProtonPredicted ¹H Chemical Shift (ppm)Functional Group/CarbonPredicted ¹³C Chemical Shift (ppm)
Furan Protons7.4-7.2Furan Carbons143-110
Vinylic Protons6.9-5.8Vinylic Carbons140-120
Protons α to Oxygen5.5-3.5Carbons attached to Oxygen85-60
Methoxyl Protons~3.7Carbonyl Carbons175-165
Aliphatic Protons2.5-1.0Methoxyl Carbon~52
Methyl Protons1.2-0.8Aliphatic Carbons60-20
Methyl Carbons30-15

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. [2] Note: These are predicted values based on the known structure and typical chemical shifts for similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Functional GroupExpected IR Absorption Band (cm⁻¹)
O-H (hydroxyl)~3400 (broad)
C-H (alkane and alkene)3000-2850
C=O (ester and ketone)1740-1710
C=C (alkene and furan)1670-1640
C-O (ester and ether)1250-1000

Table 3: Expected Infrared (IR) Absorption Bands for this compound. [2][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z ValueInterpretation
554.2880[M]⁺, Molecular ion peak
536[M - H₂O]⁺, Loss of a water molecule
495[M - COOCH₃]⁺, Loss of the methoxycarbonyl group
454[M - Tigloyl group]⁺, Loss of the tigloyl side chain

Table 4: Expected Mass Spectrometry Data for this compound. [2]

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, including antifeedant and antibacterial properties.[2] However, its most significant reported bioactivity is its anticancer effect, particularly against triple-negative breast cancer (TNBC) cells.[2][3]

The anticancer effect of this compound in TNBC is attributed to its ability to inhibit cathepsin-mediated pro-survival signaling.[2] This inhibition leads to the downregulation of key pro-survival proteins and the upregulation of pro-apoptotic markers.[5]

G cluster_pro_survival Pro-survival Signaling cluster_pro_apoptotic Pro-apoptotic Signaling Dehydrosalannol This compound Cathepsin Cathepsin Dehydrosalannol->Cathepsin inhibits BAX BAX Dehydrosalannol->BAX upregulates CleavedCaspase3 Cleaved Caspase-3 Dehydrosalannol->CleavedCaspase3 upregulates pAKT pAKT (Phosphorylated Akt) Cathepsin->pAKT activates Bcl2 Bcl-2 pAKT->Bcl2 upregulates CyclinD1 Cyclin D1 pAKT->CyclinD1 upregulates CellSurvival Cell Survival & Proliferation Bcl2->CellSurvival CyclinD1->CellSurvival Apoptosis Apoptosis BAX->Apoptosis CleavedCaspase3->Apoptosis

Caption: Proposed signaling pathway of this compound in TNBC cells.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for assessing its anticancer activity.

Isolation and Purification of this compound from Azadirachta indica Leaves

The following is a composite protocol based on established methods for the extraction and purification of triterpenoids from neem leaves.[8]

1. Preparation of Plant Material

  • Collection: Collect fresh, healthy leaves from Azadirachta indica trees.

  • Washing: Thoroughly wash the leaves with tap water to remove any dirt and debris.

  • Drying: Air-dry the leaves in a shaded and well-ventilated area for 7-10 days, or until they are brittle.

  • Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Extraction

  • Soxhlet Extraction: Place 500 g of the powdered neem leaves into a large cellulose (B213188) thimble.

  • Insert the thimble into a Soxhlet extractor.

  • Add 2.5 L of methanol (B129727) to the round-bottom flask.

  • Carry out the extraction for 8-12 hours at the boiling point of methanol.[8]

  • Concentration: After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. The resulting crude extract will be a dark, viscous semi-solid.[8]

3. Fractionation

  • Initial Partition: Dissolve the crude methanolic extract in a minimal amount of methanol.

  • Partition the dissolved extract between ethyl acetate and water (1:1 v/v) in a separatory funnel.

  • Shake the funnel vigorously and allow the layers to separate. Collect the upper ethyl acetate layer.

  • Repeat the partitioning of the aqueous layer with ethyl acetate two more times.

  • Pooling and Drying: Pool the ethyl acetate fractions. Dry the pooled fraction over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Filter and concentrate the dried ethyl acetate fraction using a rotary evaporator to yield the triterpenoid-enriched fraction.[8]

4. Chromatographic Purification

  • Column Chromatography:

    • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in n-hexane and pack a glass column.

    • Adsorb the triterpenoid-enriched fraction onto a small amount of silica gel and load it onto the top of the packed column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.[8]

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC).[8]

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing the compound of interest and subject them to preparative HPLC for final purification.

    • A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water.

    • Monitor the elution profile using a UV detector (around 217 nm for limonoids) and collect the peak corresponding to this compound.[8]

5. Purity Confirmation

  • Analyze the purity of the collected fraction using analytical HPLC.

  • Confirm the identity of the purified compound using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.[8]

G Start Fresh Neem Leaves WashDryGrind Washing, Drying, & Grinding Start->WashDryGrind Powder Neem Leaf Powder WashDryGrind->Powder Extraction Soxhlet Extraction (Methanol) Powder->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Partition Liquid-Liquid Partition (Ethyl Acetate/Water) CrudeExtract->Partition EtOAcFraction Triterpenoid-Enriched Ethyl Acetate Fraction Partition->EtOAcFraction ColumnChrom Silica Gel Column Chromatography EtOAcFraction->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions TLC TLC Analysis Fractions->TLC PrepHPLC Preparative HPLC Fractions->PrepHPLC PurifiedCompound Pure this compound PrepHPLC->PurifiedCompound Analysis Purity & Structural Confirmation (HPLC, NMR, MS) PurifiedCompound->Analysis

Caption: Experimental workflow for the isolation of this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of this compound on TNBC cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]

1. Cell Culture and Seeding

  • Culture human triple-negative breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468) in appropriate media (e.g., DMEM with 10% FBS).

  • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9]

2. Compound Treatment

  • Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO.

  • The next day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 50, 75, 100 µM).[9]

  • Include a vehicle control (medium with the same final concentration of DMSO, not exceeding 0.1%).

3. Incubation

  • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[9][10]

4. MTT Addition and Incubation

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[9][10]

  • Incubate for an additional 3-4 hours to allow for the formation of formazan (B1609692) crystals.[9][10]

5. Formazan Solubilization

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3][9]

  • Mix gently on an orbital shaker for about 15 minutes.[1]

6. Absorbance Measurement

  • Measure the absorbance at 570 nm using a microplate reader.[9][10]

7. Data Analysis

  • Calculate the percentage of cell viability using the formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.[10]

G Start Seed TNBC cells in 96-well plate Adherence Overnight Incubation (Cell Adherence) Start->Adherence Treatment Treat with various concentrations of This compound Adherence->Treatment Incubation Incubate for 24-48h Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan_inc Incubate for 3-4h (Formazan formation) MTT_add->Formazan_inc Solubilization Remove medium, add DMSO to dissolve formazan crystals Formazan_inc->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Analysis Calculate Cell Viability & Determine IC50 Absorbance->Analysis

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

This compound is a promising natural product with significant biological activities, particularly its anticancer potential against triple-negative breast cancer. Its mechanism of action, involving the inhibition of the cathepsin-mediated pro-survival signaling pathway, presents a novel therapeutic target. Further research into its synthesis, pharmacological properties, and in vivo efficacy is warranted to fully explore its potential as a therapeutic agent. This guide provides a foundational resource for researchers and drug development professionals interested in the study and application of this intriguing molecule.

References

Spectroscopic Analysis of 2',3'-Dehydrosalannol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2',3'-Dehydrosalannol, a tetranortriterpenoid of significant interest for its biological activities. Due to the limited availability of specific experimental spectroscopic data for this compound in the public domain, this document presents its known physicochemical properties. Furthermore, it includes detailed spectroscopic data for the closely related and structurally similar limonoid, salannin (B1681390), as a valuable reference for researchers. The guide also outlines detailed experimental protocols for the isolation and spectroscopic analysis of such compounds and includes a visual representation of the general experimental workflow.

Introduction

This compound is a naturally occurring limonoid compound isolated from Azadirachta indica (neem)[1]. It belongs to the class of tetranortriterpenoids, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects[1]. The structural elucidation and quality control of this compound are heavily reliant on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide aims to provide researchers with a foundational understanding of the spectroscopic properties of this class of compounds.

Physicochemical Properties

While a complete set of experimentally determined spectroscopic data for this compound is not widely published, its fundamental physicochemical properties have been reported.

PropertyValueSource
Molecular Formula C₃₂H₄₂O₈[2]
Molecular Weight 554.7 g/mol [2]
Appearance White solid (typical for purified limonoids)Assumed
CAS Number 97411-50-2[2]
Natural Source Azadirachta indica (Neem) leaves[1][3]

Spectroscopic Data (with Salannin as a Reference)

Given the structural similarity and co-occurrence, the spectroscopic data of salannin serves as a crucial reference point for the characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry data provides the molecular weight and fragmentation pattern, which is essential for the identification of the compound.

Ionm/z (expected)
[M+H]⁺ 555.2952
[M+Na]⁺ 577.2771
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The following table lists the characteristic IR absorption bands expected for a compound with the structure of this compound, with reference to salannin and related compounds.

Wavenumber (cm⁻¹)Functional Group
~3400 O-H (Alcohol)
~2950 C-H (Aliphatic)
~1740 C=O (Ester)
~1710 C=O (Ketone)
~1670 C=C (Alkene)
~1250 C-O (Ester)
~875 Furan Ring
¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule, including their chemical environment and connectivity. The following is a representative ¹H NMR data table for salannin (in CDCl₃).

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.38t1.7H-23
7.25mH-21
6.26d1.7H-22
5.95sH-7
5.51sH-1
5.40d3.0H-3
4.25d8.5H-15
3.65sOMe
2.05sOAc
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The following is a representative ¹³C NMR data table for salannin (in CDCl₃).

| Chemical Shift (δ) ppm | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | 203.0 | C | C-16 | | 173.5 | C | C-28 | | 170.0 | C | OAc (C=O) | | 167.0 | C | Tiglate (C=O) | | 157.0 | C | C-8 | | 143.0 | CH | C-23 | | 141.0 | CH | C-21 | | 126.5 | C | C-14 | | 125.0 | C | Tiglate (C=C) | | 110.0 | CH | C-22 | | 84.5 | CH | C-1 | | 76.0 | CH | C-3 | | 72.0 | CH | C-7 | | 51.5 | CH₃ | OMe | | 21.0 | CH₃ | OAc (CH₃) |

Experimental Protocols

The following protocols are generalized methods for the isolation and spectroscopic analysis of limonoids like this compound from Azadirachta indica.

Isolation and Purification
  • Plant Material Preparation: Fresh leaves of Azadirachta indica are collected, washed, and shade-dried. The dried leaves are then pulverized into a coarse powder.

  • Extraction: The powdered plant material is subjected to extraction with methanol (B129727) or ethanol (B145695) using a Soxhlet apparatus or by maceration at room temperature.

  • Solvent Evaporation: The solvent from the crude extract is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning, typically between ethyl acetate (B1210297) and water, to separate compounds based on polarity. The ethyl acetate fraction is usually enriched with limonoids.

  • Chromatographic Purification: The enriched fraction is further purified using column chromatography over silica (B1680970) gel with a gradient elution system of n-hexane and ethyl acetate.

  • Final Purification: Fractions containing the target compound are pooled and subjected to final purification by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.

    • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry:

    • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

    • Data Acquisition: Mass spectra are acquired using a high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS), using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • IR Spectroscopy:

    • Sample Preparation: The purified compound is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate (e.g., NaCl or KBr).

    • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis plant Plant Material (Azadirachta indica leaves) extraction Extraction (Methanol/Ethanol) plant->extraction fractionation Fractionation (EtOAc/H₂O) extraction->fractionation column_chrom Column Chromatography (Silica Gel) fractionation->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr ms Mass Spectrometry (HRMS) pure_compound->ms ir IR Spectroscopy pure_compound->ir data_analysis Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis

References

An In-depth Technical Guide on the Biological Activities of 2',3'-Dehydrosalannol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dehydrosalannol is a tetranortriterpenoid, a complex secondary metabolite isolated from the leaves and bark of the neem tree (Azadirachta indica).[1][][3] As a member of the limonoid class of natural products, it has attracted significant scientific interest for its diverse and potent biological activities.[1][4] This technical guide provides a comprehensive overview of the known biological activities of this compound, focusing on its anticancer, antifeedant, and antibacterial properties. The document details its mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for cited bioassays to support further research and development.[1]

Anticancer Activity

The most significant reported bioactivity of this compound is its anticancer effect, particularly against triple-negative breast cancer (TNBC).[1][5] Studies have demonstrated that this compound can inhibit cell growth and induce apoptosis in TNBC cell lines such as MDA-MB-231 and MDA-MB-468.[1]

Mechanism of Action in Triple-Negative Breast Cancer

This compound exerts its anticancer effects by inhibiting the cathepsin-mediated pro-survival signaling pathway.[1][3][5] This inhibition triggers a cascade of molecular events that culminates in programmed cell death. The key events include the downregulation of the PI3K/Akt pathway, leading to decreased expression of anti-apoptotic proteins (e.g., BCL-2) and cell cycle regulators (e.g., Cyclin D1).[3] Concurrently, there is an upregulation of pro-apoptotic proteins like BAX and the activation of key executioner caspases, such as cleaved caspase-3.[3]

G cluster_pathway Anticancer Signaling Pathway of this compound in TNBC compound This compound cathepsin Cathepsin compound->cathepsin akt PI3K/Akt Pathway cathepsin->akt pakt pAKT (Downregulated) akt->pakt bcl2 BCL-2 / Cyclin D1 (Downregulated) pakt->bcl2 bax BAX (Upregulated) pakt->bax caspase Cleaved Caspase-3 (Activated) bax->caspase apoptosis Apoptosis caspase->apoptosis

Signaling pathway of this compound in TNBC cells.[3][5]
Quantitative Data on Anticancer Activity

While multiple studies confirm the pro-apoptotic and growth-inhibitory effects of this compound on TNBC cells, specific IC₅₀ values were not available in the reviewed literature.[1] Further investigation is required to quantify its potency.

Cell Line Cancer Type Reported Effect Reference
MDA-MB-231Triple-Negative Breast CancerInhibition of cell growth, induction of apoptosis[1]
MDA-MB-468Triple-Negative Breast CancerInhibition of cell growth, induction of apoptosis[1]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effect of this compound on TNBC cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Seeding: Plate TNBC cells (e.g., MDA-MB-231) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • MTT Addition: After incubation, remove the medium and add MTT solution (e.g., 0.5 mg/mL) to each well. Incubate for another 4 hours.[5]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the resulting formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined using dose-response curve analysis.[5]

Antifeedant Activity

This compound has been reported to possess significant antifeedant activity against the polyphagous tobacco cutworm, Spodoptera litura, a major agricultural pest.[1][] This activity is characteristic of many limonoids from Azadirachta indica and contributes to the well-known insecticidal properties of neem extracts.[6]

Quantitative Data on Antifeedant Activity
Compound FI₅₀ (µg/cm²) Test Organism Bioassay Method Reference
Salannin2.8Spodoptera lituraLeaf Disc Choice Bioassay[6]
3-O-acetyl salannol2.0Spodoptera lituraLeaf Disc Choice Bioassay[6]
Salannol2.3Spodoptera lituraLeaf Disc Choice Bioassay[6]
Experimental Workflow and Protocol

The standard method for evaluating antifeedant properties is the leaf disc no-choice bioassay.[7]

G start Start prep Prepare serial dilutions of this compound in solvent start->prep treat Apply test solutions and solvent control to leaf discs prep->treat evap Allow solvent to evaporate completely treat->evap setup Place one treated disc and one pre-starved larva in a Petri dish evap->setup incubate Incubate for 24 hours in a controlled environment setup->incubate measure Measure the area of the consumed leaf disc incubate->measure calc Calculate Antifeedant Index (AFI) or Feeding Deterrence Index (FDI) measure->calc end_node End calc->end_node

Workflow of the leaf disc no-choice antifeedant bioassay.[7]
  • Insect Rearing: Maintain a laboratory culture of Spodoptera litura on an artificial diet or host plant leaves (e.g., castor, Ricinus communis) under controlled conditions (e.g., 25 ± 2°C, 65 ± 5% RH, 14:10 h light:dark photoperiod).[7]

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and make a series of dilutions. Prepare a solvent-only control.

  • Treatment of Leaf Discs: Cut uniform discs from fresh castor leaves. Apply a known volume of each test solution or control evenly onto the surface of a leaf disc and allow the solvent to evaporate completely.

  • Bioassay Setup: Place one treated leaf disc in a Petri dish lined with moist filter paper. Introduce one pre-starved (2-4 hours) third-instar larva of S. litura into each dish.[7]

  • Data Collection: After 24 hours, measure the area of the leaf disc consumed using a leaf area meter or image analysis software.[7]

  • Data Analysis: Calculate the Antifeedant Index (AFI) using the formula: AFI = [(C-T)/(C+T)] * 100, where C is the area consumed in the control and T is the area consumed in the treatment.

Putative Mechanism of Action

The antifeedant effects of limonoids are primarily mediated through the insect's gustatory system. The compound interacts with chemoreceptors, triggering a neural signal that deters feeding.

G compound Antifeedant Compound (this compound) receptor Interaction with Gustatory Receptor Neurons compound->receptor signal Signal Transduction Cascade receptor->signal response Behavioral Response: Feeding Deterrence signal->response

Putative signaling pathway for insect antifeedant compounds.[7]

Antibacterial Activity

This compound has been reported to possess antibacterial properties.[1][] While this area is less characterized than its anticancer and antifeedant activities, preliminary data suggest its potential as an antimicrobial agent.[8]

Quantitative Data on Antibacterial Activity

Specific data is limited, but this compound has shown activity against several pathogenic bacterial strains. The Minimum Inhibitory Concentration (MIC) has been determined for E. coli.

Bacterial Strain Gram Type MIC (µg/mL) Reference
Escherichia coli ATCC 11775Gram-negative6.25[]
Klebsiella pneumoniae ATCC 13883Gram-negativeNot specified[]
Pseudomonas aeruginosa ATCC 27853Gram-negativeNot specified[]
Staphylococcus aureus ATCC 25922Gram-positiveNot specified[]
Enterococcus faecalis ATCC 10541Gram-positiveNot specified[]
Experimental Workflow and Protocol

The antibacterial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

G start Start prep Prepare serial dilutions of This compound in a 96-well plate start->prep inoculate Add standardized bacterial suspension to each well prep->inoculate controls Include positive (bacteria only) and negative (broth only) controls inoculate->controls incubate Incubate plate at 37°C for 18-24 hours controls->incubate observe Visually inspect wells for turbidity (bacterial growth) incubate->observe determine Determine MIC: Lowest concentration with no visible growth observe->determine end_node End determine->end_node

General workflow for antibacterial MIC screening.[8]
  • Bacterial Strains and Culture: Use standard bacterial strains (e.g., ATCC) and grow them in an appropriate broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Test Compound: Prepare serial dilutions of this compound in a 96-well microtiter plate using a suitable broth.

  • Inoculation: Add a standardized inoculum of the bacterial suspension to each well.

  • Controls: Include positive controls (broth with bacteria, no compound) and negative controls (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[1]

Conclusion

This compound, a limonoid from Azadirachta indica, demonstrates significant biological activity.[1] Its potent anticancer effects against triple-negative breast cancer, mediated through the inhibition of the cathepsin/Akt pro-survival pathway, present a compelling case for its further investigation as a therapeutic lead.[1][3][5] Additionally, its pronounced antifeedant and notable antibacterial properties highlight its potential in the development of biopesticides and novel antimicrobial agents.[1][] Future research should focus on obtaining more robust quantitative data (e.g., IC₅₀ and FI₅₀ values), conducting in vivo efficacy studies, and further elucidating the precise molecular targets to fully harness the therapeutic potential of this promising natural product.

References

Unveiling the Anticancer Mechanism of 2',3'-Dehydrosalannol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dehydrosalannol (DHS), a tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), has emerged as a promising natural compound with potent anticancer properties.[1][2][3][4] Preclinical studies have particularly highlighted its efficacy against aggressive triple-negative breast cancer (TNBC), a subtype with limited therapeutic options.[5][6][7] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in cancer cells. It details the key signaling pathways modulated by DHS, focusing on its ability to inhibit pro-survival signaling and induce programmed cell death (apoptosis). This document synthesizes available data, outlines relevant experimental protocols, and presents visual diagrams of the molecular pathways and experimental workflows to facilitate further research and drug development efforts.

Core Mechanism of Action in Cancer Cells

The primary anticancer activity of this compound is attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells, particularly documented in TNBC cell lines.[2][7] The molecular mechanism is centered around the inhibition of a cathepsin-mediated pro-survival signaling pathway, which subsequently impacts downstream effectors crucial for cell survival and proliferation.[1][5][7][8]

Inhibition of Cathepsin-Mediated Pro-Survival Signaling

Studies indicate that DHS targets and inhibits the activity of cathepsins.[1][3][5] Cathepsins, particularly lysosomal cysteine proteases like Cathepsin S, are often overexpressed in various cancers and are associated with tumor progression and metastasis.[1][5] The inhibition of cathepsin by DHS is a critical upstream event that triggers the downstream anti-cancer effects.[3][5]

Downregulation of the PI3K/Akt Signaling Pathway

A key consequence of cathepsin inhibition by DHS is the downregulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a major cascade for cell survival.[2][5] DHS treatment leads to a significant decrease in the phosphorylation of Akt (pAkt), thereby inactivating it.[2][7] The inactivation of the Akt pathway by DHS triggers a cascade of events that shifts the cellular balance towards apoptosis.[1][2]

Modulation of Apoptosis-Regulating Proteins

DHS treatment directly influences the expression of key proteins in the Bcl-2 family, which are critical regulators of the intrinsic apoptotic pathway.[6]

  • Downregulation of Bcl-2: The expression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) is significantly reduced.[2][7][9]

  • Upregulation of BAX: Concurrently, DHS upregulates the expression of the pro-apoptotic protein Bcl-2-associated X protein (BAX).[6][7][9]

This shift in the BAX/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, leading to mitochondrial membrane permeabilization and the release of cytochrome c.[6]

Induction of Apoptosis via Caspase Activation

The culmination of the signaling cascade initiated by DHS is the induction of apoptosis.[6][7] This is evidenced by the activation of executioner caspases. Specifically, DHS treatment leads to an increase in the levels of cleaved caspase-3, a central player in the apoptotic cascade responsible for the cleavage of cellular substrates and the execution of cell death.[1][6][7]

Impact on Cell Cycle Regulation

In addition to inducing apoptosis, DHS also affects cell cycle progression.[1] The inhibition of the cathepsin-Akt pathway leads to the downregulation of Cyclin D1, a key regulatory protein involved in the G1 phase of the cell cycle.[1][2][7] This reduction in Cyclin D1 suggests that DHS may exert its anticancer effects in part by inducing cell cycle arrest, thereby preventing cancer cell proliferation.[1]

Data Presentation

The following tables summarize the available quantitative and semi-quantitative data on the in vitro efficacy of this compound against TNBC cell lines.

Table 1: In Vitro Anticancer Activity of this compound on TNBC Cell Lines

Cell Line Assay Concentration Observed Effect Reference
MDA-MB-231 Cell Viability Starting at 20 µM Significant, dose-dependent growth suppression. [4][6]
MDA-MB-468 Cell Viability Starting at 20 µM Significant, dose-dependent growth suppression. [4][6]
MDA-MB-231 TUNEL Assay Not Specified Induction of apoptosis. [6][8]
MDA-MB-468 TUNEL Assay Not Specified Induction of apoptosis. [6][8]

Note: Specific IC50 values are not detailed in the publicly available literature.[1][2][4]

Table 2: Effect of this compound on Key Signaling Proteins in TNBC Cells

Protein Effect Method of Detection Reference
pAkt (phosphorylated Akt) Downregulation Western Blot [2][7][9]
Bcl-2 Downregulation Western Blot [2][7][9]
BAX Upregulation Western Blot [6][7][9]
Cleaved Caspase-3 Upregulation Western Blot [1][6][7]

| Cyclin D1 | Downregulation | Western Blot |[2][7][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anticancer effects of this compound.

Cell Culture
  • Cell Lines: Human triple-negative breast cancer cell lines, such as MDA-MB-231 and MDA-MB-468, are commonly utilized.[2][6]

  • Culture Medium: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[2]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[2]

Cell Viability Assay (MTT Assay)
  • Cell Seeding: MDA-MB-231 and MDA-MB-468 cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well.[2]

  • Treatment: After 24 hours of incubation to allow for cell adherence, the cells are treated with various concentrations of this compound and a vehicle control.[2][5]

  • Incubation: The treated plates are incubated for a specified period, typically 48 hours.[2]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.[2]

Western Blot Analysis
  • Cell Lysis: Cells treated with this compound for the desired time (e.g., 48 hours) are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.[2]

  • SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2][10]

  • Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.[3]

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., pAkt, Akt, Bcl-2, BAX, cleaved caspase-3, Cyclin D1) and a loading control (e.g., β-actin or GAPDH).[3]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][6]

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Cells are seeded and treated with this compound for the desired duration (e.g., 48 hours).[2]

  • Cell Harvesting: Both adherent and floating cells are collected, harvested by trypsinization, and washed with cold PBS.[2][3]

  • Cell Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.[2][3]

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.[2]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of live, early apoptotic, late apoptotic, and necrotic cells are determined based on FITC and PI fluorescence intensity.[2]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway modulated by this compound and a general experimental workflow.

G cluster_cytoplasm Cytoplasm DHS This compound Cathepsin Cathepsin DHS->Cathepsin Inhibits PI3K PI3K Cathepsin->PI3K Activates pAkt pAkt (Active) PI3K->pAkt Activates (via phosphorylation) Akt Akt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Promotes CyclinD1 Cyclin D1 pAkt->CyclinD1 Promotes BAX BAX (Pro-apoptotic) pAkt->BAX Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest CyclinD1->CellCycleArrest Prevents Caspase3 Cleaved Caspase-3 BAX->Caspase3 Activates Caspase3->Apoptosis Executes

Caption: Proposed signaling pathway of this compound in TNBC cells.

G cluster_assays Biological Assays cluster_endpoints Data Endpoints start TNBC Cell Lines (e.g., MDA-MB-231, MDA-MB-468) treatment Treatment with This compound (Varying concentrations & times) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis western Western Blot Analysis treatment->western growth_inhibition Inhibition of Cell Growth viability->growth_inhibition apoptosis_induction Induction of Apoptosis apoptosis->apoptosis_induction protein_modulation Modulation of Key Proteins (pAkt, Bcl-2, BAX, Caspase-3) western->protein_modulation conclusion Elucidation of Mechanism of Action growth_inhibition->conclusion apoptosis_induction->conclusion protein_modulation->conclusion

References

A Technical Guide to the Antifeedant Properties of 2',3'-Dehydrosalannol Against Spodoptera litura

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dehydrosalannol, a tetranortriterpenoid isolated from the leaves of the neem tree (Azadirachta indica), has been identified for its potential biological activities, including notable antifeedant properties against various insect pests.[1][2][3][4] This technical guide provides a comprehensive overview of the antifeedant effects of this compound, with a specific focus on the polyphagous pest, Spodoptera litura. While direct and extensive quantitative data for this compound's efficacy against S. litura is limited in publicly available literature, this document synthesizes the existing knowledge and presents data from structurally analogous compounds to offer a robust understanding of its potential.[1][5] This guide details the experimental protocols for assessing antifeedant activity, methods for its isolation and purification, and visualizes key experimental workflows and hypothesized signaling pathways.

Data Presentation: Antifeedant Activity

Table 1: Antifeedant Activity of Salannin Derivatives against Spodoptera litura

CompoundFI50 (µg/cm²)Test OrganismBioassay MethodReference
Salannin2.8Spodoptera lituraLeaf Disc Choice Bioassay[1]
3-O-acetyl salannol2.0Spodoptera lituraLeaf Disc Choice Bioassay[1]
Salannol2.3Spodoptera lituraLeaf Disc Choice Bioassay[1]
FI50: Concentration required to cause 50% feeding inhibition.

Table 2: Deterrent Activity of Melia dubia Fractions against Spodoptera litura

Fraction50% Deterrency Concentration (µg/cm²)Test OrganismBioassay MethodReference
Dichloroethane (DCE) Fraction22.5Spodoptera lituraLeaf Disc-Choice Test[7][8][9]
Methanol (B129727) (Me-5II) Fraction16.8Spodoptera lituraLeaf Disc-Choice Test[7][8][9]

Table 3: Comparative Efficacy of Neem Limonoids Against Spodoptera litura

CompoundAntifeedant ActivityGrowth-Regulating ActivityKey ObservationsReference
SalanninSignificant feeding deterrence.Delayed molting, increased larval duration, larval and pupal mortality, decreased pupal weights.A key contributor to the bioactivity of neem extracts.[5]
NimbinModerate antifeedant activity.Less pronounced than salannin.Contributes to the overall pest-deterrent effects of neem oil.[5]
6-DeacetylnimbinModerate antifeedant activity.Minimal growth-regulating effects observed.[5]
Azadirachtin-APotent antifeedant activity.Strong insect growth regulator, disrupting molting and development.Often used as a positive control in antifeedant studies.[5]

Experimental Protocols

Isolation and Purification of this compound

A standardized protocol for the isolation of this compound involves several stages, from the preparation of plant material to the final purification of the compound.[2][10]

a. Plant Material Preparation:

  • Collection: Fresh, healthy leaves of Azadirachta indica are collected.[2][10]

  • Washing: The leaves are thoroughly washed with tap water to remove dirt and debris.[2][10]

  • Drying: The leaves are air-dried in a shaded, well-ventilated area for 7-10 days until brittle.[2]

  • Grinding: The dried leaves are ground into a coarse powder.[2]

b. Extraction:

  • Soxhlet Extraction: 500 g of powdered neem leaves are placed in a cellulose (B213188) thimble and extracted with 2.5 L of methanol for 8-12 hours.[2]

  • Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous semi-solid crude extract.[2]

c. Purification:

  • Liquid-Liquid Partitioning: The crude extract is dissolved in a minimal amount of methanol and partitioned between ethyl acetate (B1210297) and water. The ethyl acetate layer, which is enriched with triterpenoids, is collected.[2][10]

  • Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. Fractions are eluted with a gradient of ethyl acetate in n-hexane.[10]

  • Further Purification: Fractions containing this compound are identified by Thin-Layer Chromatography (TLC) and pooled. Further purification is achieved through repeated column chromatography or High-Performance Liquid Chromatography (HPLC).[10]

  • Structure Elucidation: The final structure is confirmed using spectroscopic techniques such as NMR, Mass Spectrometry, and IR Spectroscopy.[10]

Rearing of Spodoptera litura

A continuous laboratory culture of Spodoptera litura is crucial for standardized bioassays.[1][6]

  • Egg Incubation: Egg masses are placed in a clean, ventilated container with fresh, tender castor leaves (Ricinus communis).[6]

  • Larval Rearing: Upon hatching, larvae are provided with a constant supply of fresh castor leaves or an artificial diet daily. To prevent overcrowding and fungal growth, old leaves and frass are removed, and larvae are transferred to larger containers as they grow.[6][11]

  • Pupation: Mature larvae are provided with sterilized soil or vermiculite (B1170534) for pupation.[6]

  • Adult Maintenance: Pupae are transferred to an emergence cage. Adult moths are provided with a 10% honey or sucrose (B13894) solution. Paper towels or castor plant twigs are placed in the cage for oviposition.[6]

  • Colony Maintenance: Egg masses are collected to sustain the colony. The rearing conditions are typically maintained at 25-28°C and 60-70% relative humidity.[6]

Antifeedant Bioassays

a. No-Choice Leaf Disc Bioassay: This method assesses the intrinsic feeding deterrence of the compound.[5][6]

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent like acetone (B3395972) to prepare stock solutions of varying concentrations.[5]

  • Leaf Disc Preparation: Uniformly sized leaf discs are punched from fresh castor leaves. The discs are dipped in the test solutions for about 30 seconds and air-dried. Control discs are treated with the solvent only.[5]

  • Bioassay Procedure: A single treated leaf disc is placed in a petri dish lined with moist filter paper. A pre-starved (2-4 hours) third or fourth instar larva is introduced into each dish.[5][6]

  • Data Collection: After 24 hours, the area of the unconsumed leaf disc is measured using a leaf area meter or image analysis software.[5][6]

  • Calculation: The Antifeedant Index (AFI) is calculated using the formula: AFI (%) = [(C - T) / C] * 100 Where C is the mean leaf area consumed in the control group and T is the mean leaf area consumed in the treated group.[6]

b. Choice Leaf Disc Bioassay: This method evaluates the preference of the insect when presented with both treated and untreated food sources.[6]

  • Procedure: The setup is similar to the no-choice assay, but each petri dish contains one treated and one control leaf disc.

  • Calculation: The Feeding Deterrence Index (FDI) is calculated using the formula: FDI = [(C - T) / (C + T)] * 100 Where C is the mean leaf area consumed of the control discs and T is the mean leaf area consumed of the treated discs.[5][6]

Visualizations

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification Collection Collection of Fresh Neem Leaves Washing Washing Collection->Washing Drying Air Drying Washing->Drying Grinding Grinding into Powder Drying->Grinding Soxhlet Soxhlet Extraction (Methanol) Grinding->Soxhlet Concentration Concentration (Rotary Evaporator) Soxhlet->Concentration Partitioning Liquid-Liquid Partitioning (EtOAc/Water) Concentration->Partitioning ColumnChromatography Column Chromatography (Silica Gel) Partitioning->ColumnChromatography TLC TLC Analysis ColumnChromatography->TLC HPLC Preparative HPLC TLC->HPLC Structure Structure Elucidation HPLC->Structure

Caption: Workflow for the isolation and purification of this compound.

G cluster_0 Preparation cluster_1 Bioassay Setup cluster_2 Data Analysis Insect 3rd/4th Instar S. litura (Pre-starved) IntroduceLarva Introduce One Larva Insect->IntroduceLarva Solutions Prepare Test Solutions Treatment Treat Leaf Discs Solutions->Treatment LeafDiscs Punch Leaf Discs LeafDiscs->Treatment PetriDish Place Leaf Disc in Petri Dish Treatment->PetriDish PetriDish->IntroduceLarva Incubation Incubate for 24h IntroduceLarva->Incubation Measure Measure Consumed Area Incubation->Measure Calculate Calculate Antifeedant Index Measure->Calculate

Caption: Workflow of the leaf disc no-choice antifeedant bioassay.

G Compound This compound GR Gustatory Receptors (Grs) Compound->GR Binds to GRN Gustatory Receptor Neuron (GRN) GR->GRN Activates Signal Signal Transduction Cascade GRN->Signal IonChannel Ion Channel Activation Signal->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Firing Depolarization->ActionPotential CNS Central Nervous System (CNS) ActionPotential->CNS Signal to Behavior Feeding Deterrence CNS->Behavior Results in

Caption: Hypothesized signaling pathway for antifeedant activity.

Mechanism of Action

The precise molecular targets of this compound in Spodoptera litura have not been definitively identified.[1] However, the general mechanism of action for bitter or deterrent compounds in insects involves interactions with gustatory receptors (Grs) located on the surface of gustatory receptor neurons (GRNs).[1] These neurons are housed in sensilla on the insect's mouthparts, antennae, and tarsi. The binding of an antifeedant molecule to these receptors is thought to trigger a signal transduction cascade, leading to the firing of action potentials that are transmitted to the central nervous system. This signaling is interpreted as a deterrent, resulting in the cessation of feeding.

Conclusion

This compound, a naturally occurring tetranortriterpenoid from Azadirachta indica, demonstrates significant potential as an insect antifeedant.[1][4] While direct quantitative data for its activity against Spodoptera litura remains to be fully elucidated, research on structurally similar limonoids provides strong evidence for its efficacy.[1][5] The detailed experimental protocols for isolation, insect rearing, and bioassays outlined in this guide offer a standardized framework for further quantitative evaluation of this compound and its derivatives. Future research should focus on determining specific dose-response relationships and elucidating the precise molecular mechanisms underlying its antifeedant effects.

References

The Antibacterial Potential of 2',3'-Dehydrosalannol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dehydrosalannol, a tetranortriterpenoid isolated from the leaves of the neem tree (Azadirachta indica), is a complex natural product with a growing profile of biological activities.[1][2] While its anticancer and antifeedant properties are subjects of ongoing research, its potential as an antibacterial agent is an emerging area of interest.[1][3] This technical guide provides a comprehensive overview of the current understanding of the antibacterial effects of this compound, including available quantitative data, detailed experimental protocols for its assessment, and postulated mechanisms of action. This document is intended to serve as a foundational resource to stimulate and guide further investigation into this promising molecule.

Quantitative Data on Antibacterial Activity

Direct experimental data on the antibacterial spectrum of this compound is limited in publicly available scientific literature.[4][5] However, one study has reported a specific Minimum Inhibitory Concentration (MIC) against Escherichia coli.[5] To provide context for this finding, the following table presents this data alongside the typical MIC ranges for common antibiotics against the same organism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparative Antibiotics against Escherichia coli

Bacterial Strain This compound MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Amoxicillin MIC (µg/mL) Tetracycline MIC (µg/mL)

| Escherichia coli | 6.25[5] | 0.004 - 128[5] | 2 - >128[5] | 0.5 - 64[5] |

Postulated Antibacterial Mechanisms of Action

While the precise mechanism of action for this compound has not been fully elucidated, the antibacterial activities of related limonoids from Azadirachta indica suggest several plausible pathways.[4] It is hypothesized that this compound may share these multifaceted mechanisms, which target fundamental bacterial processes.[4]

The proposed mechanisms include:

  • Disruption of Bacterial Cell Membranes: Limonoids are known to interact with the lipid bilayer of bacterial cell membranes. This interaction can lead to increased membrane permeability, causing the leakage of essential intracellular components and ultimately leading to cell death.[4]

  • Inhibition of Essential Enzymes: The compound may interfere with the function of critical bacterial enzymes, such as those involved in DNA replication and energy metabolism.[4]

  • Interference with Biofilm Formation: Limonoids have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that provide protection against antimicrobial agents.[4]

G cluster_compound This compound cluster_bacterium Bacterial Cell cluster_effects Antibacterial Effects Compound This compound Membrane Cell Membrane Compound->Membrane Enzymes Essential Enzymes (e.g., DNA Gyrase) Compound->Enzymes Biofilm Biofilm Formation Compound->Biofilm Disruption Membrane Disruption & Leakage Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition BiofilmInhibition Inhibition of Biofilm Formation Biofilm->BiofilmInhibition Death Bacterial Cell Death Disruption->Death Inhibition->Death BiofilmInhibition->Death

Caption: Postulated antibacterial mechanisms of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antibacterial properties of natural compounds like this compound.[4][6]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for this determination.[4]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • 0.5 McFarland standard

  • Positive control antibiotic (e.g., Gentamicin)

  • Incubator (37°C)

  • Microplate reader (optional)

Protocol:

  • Preparation of Test Compound: Prepare a stock solution of this compound in DMSO.[6] Perform serial two-fold dilutions in MHB in the wells of a 96-well plate to achieve a range of final concentrations to be tested.[6]

  • Preparation of Bacterial Inoculum: Grow a pure culture of the test bacterium in a suitable broth to the logarithmic phase.[4] Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted test compound.[6]

  • Controls:

    • Growth Control: Wells containing bacteria and MHB with no test compound.

    • Sterility Control: Wells containing MHB only.

    • Positive Control: Wells containing bacteria and a standard antibiotic.[6]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[6]

  • Determination of MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of this compound at which there is no visible growth.[5] Alternatively, the optical density (OD) can be measured at 600 nm, and the MIC is determined as the lowest concentration that shows a significant reduction in OD compared to the growth control.[5]

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis P1 Prepare this compound Stock Solution (in DMSO) A1 Serial Dilution of Compound in 96-Well Plate with MHB P1->A1 P2 Prepare Bacterial Inoculum (0.5 McFarland Standard) A2 Add Diluted Bacterial Suspension to Wells P2->A2 A1->A2 A3 Include Controls: - Growth (Bacteria + MHB) - Sterility (MHB only) - Positive (Bacteria + Antibiotic) I1 Incubate Plate (37°C for 18-24 hours) A2->I1 D1 Visually Inspect for Turbidity or Measure OD at 600nm I1->D1 R1 Determine MIC: Lowest Concentration with No Visible Growth D1->R1

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is a subsequent step to the MIC test to determine the lowest concentration of an antibacterial agent required to kill a bacterium.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes

  • Incubator (37°C)

Protocol:

  • Subculturing: Following the MIC determination, take a 10-100 µL aliquot from the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC).[6]

  • Plating: Spread the aliquot evenly over the surface of an MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is defined as the lowest concentration of the test compound that results in a 99.9% reduction in the initial bacterial inoculum.[6]

Conclusion and Future Directions

This compound, a natural product from Azadirachta indica, demonstrates potential as an antibacterial agent, as evidenced by its activity against Escherichia coli.[2][5] While comprehensive data on its antibacterial spectrum is currently lacking, the established bioactivity of related limonoids provides a strong rationale for its continued investigation.[4]

Future research should focus on:

  • Screening this compound against a broad panel of pathogenic bacteria, including both Gram-positive and Gram-negative strains, as well as antibiotic-resistant isolates.

  • Elucidating the specific molecular mechanisms underlying its antibacterial activity.

  • Conducting in vivo studies to evaluate its efficacy and safety profile in animal models.

The protocols and data presented in this guide offer a framework for researchers to systematically explore the antibacterial potential of this compound, contributing to the development of new therapeutic agents from natural sources.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 2',3'-Dehydrosalannol from Neem Leaves

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2',3'-Dehydrosalannol (B2390548) is a tetranortriterpenoid belonging to the limonoid class of compounds, predominantly found in the leaves of the neem tree (Azadirachta indica). This molecule, along with other neem limonoids, has attracted significant scientific interest due to its potential biological activities, including antifeedant and anticancer properties.[1][2] This document provides a comprehensive protocol for the extraction, isolation, and purification of this compound from neem leaves, compiled from established methodologies for neem limonoid extraction.

Data Presentation

The following table summarizes the available quantitative data concerning the extraction of this compound from neem leaves. It is important to note that specific yield data for the purified compound is not extensively reported in the literature.[3]

ParameterValueReference
Starting MaterialUncrushed green leaves of Azadirachta indica[1]
Concentration in Methanolic Extract531.94 mg/100 g of extract[1]
Purity of Final Compound>98% (achievable with preparative chromatography)[1]
Total Methanolic Extract Yield from Leaves8.08%[2]
Ethyl Acetate (B1210297) Fraction Yield from Methanolic Extract6.84%[2]

Experimental Protocols

The following protocol is a composite of established methods for the extraction and purification of triterpenoids from neem leaves.[1][2]

1. Preparation of Plant Material

  • Collection: Collect fresh, healthy leaves from Azadirachta indica trees.

  • Washing: Thoroughly wash the leaves with tap water to remove dirt and debris.[1][2]

  • Drying: Air-dry the leaves in a well-ventilated, shaded area for 7-10 days, or until they become brittle.[1][2]

  • Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder.[1]

2. Extraction

Two common methods for extraction are Soxhlet extraction and maceration.

  • Soxhlet Extraction (Recommended for higher efficiency):

    • Place 500 g of the powdered neem leaves into a large cellulose (B213188) thimble.[1]

    • Insert the thimble into a Soxhlet extractor.

    • Add 2.5 L of methanol (B129727) to the round-bottom flask.[1]

    • Conduct the extraction for 8-12 hours at the boiling point of methanol.[1]

  • Maceration:

    • Soak 100 g of the leaf powder in 1 L of methanol in a covered container.[4]

    • Stir the mixture continuously at room temperature for at least 3 hours. For exhaustive extraction, this process can be repeated three times with fresh solvent.[4]

  • Concentration:

    • Following extraction, filter the methanolic extract through Whatman No. 1 filter paper.[4]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude extract.[1][4]

3. Solvent Partitioning (for purification)

  • Initial Partition for Chlorophyll (B73375) Removal:

    • Dissolve the crude methanolic extract in a minimal amount of a 90:10 methanol:water solution.[4]

    • Transfer the solution to a separatory funnel and add an equal volume of n-hexane.[4]

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the lower aqueous methanol layer, which contains the limonoids. The upper n-hexane layer, containing chlorophyll and other non-polar impurities, can be discarded.[4]

    • Repeat the partitioning of the aqueous methanol layer with n-hexane two more times, or until the hexane (B92381) layer is nearly colorless.[4]

  • Secondary Partition to Enrich for Triterpenoids:

    • Concentrate the chlorophyll-free aqueous methanol fraction to remove the methanol.

    • Partition the remaining aqueous solution with ethyl acetate (1:1 v/v) in a separatory funnel.[1]

    • Shake vigorously and allow the layers to separate. Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with ethyl acetate two more times.[1]

    • Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate (B86663) to remove any residual water.[1]

    • Filter and concentrate the dried ethyl acetate fraction using a rotary evaporator to yield a triterpenoid-enriched fraction.[1] this compound is expected to be present in this fraction.[2]

4. Chromatographic Purification

  • Column Chromatography:

    • Column Packing: Prepare a slurry of silica (B1680970) gel (60-120 mesh) in n-hexane and pack it into a glass column.[1]

    • Sample Loading: Adsorb the triterpenoid-enriched fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.[1]

    • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate to increase the polarity.[1]

    • Fraction Collection and Analysis: Collect fractions of a consistent volume and monitor them using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).[1] Visualize the spots under UV light or by staining. Pool the fractions containing the compound of interest based on their TLC profiles.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For achieving high purity (>95%), a final purification step using preparative HPLC is often necessary.[3]

    • A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[3][5] The purity can be assessed using analytical HPLC with UV detection.[3]

Mandatory Visualization

Extraction_Workflow cluster_prep 1. Plant Material Preparation cluster_extract 2. Extraction cluster_partition 3. Solvent Partitioning cluster_purify 4. Chromatographic Purification A Fresh Neem Leaves B Washing A->B C Shade Drying B->C D Grinding C->D E Soxhlet Extraction (Methanol) D->E F Concentration (Rotary Evaporator) E->F G Crude Methanolic Extract F->G H Liquid-Liquid Partition (n-Hexane/Aqueous Methanol) G->H I Aqueous Methanol Fraction (Limonoid Rich) H->I Collect J Chlorophyll & Lipids (n-Hexane Layer) H->J Discard K Liquid-Liquid Partition (Ethyl Acetate/Water) I->K L Ethyl Acetate Fraction (Triterpenoid Enriched) K->L Collect M Aqueous Layer K->M Discard N Column Chromatography (Silica Gel, n-Hexane:EtOAc gradient) L->N O Fraction Collection & TLC Analysis N->O P Preparative HPLC (C18, Acetonitrile:Water gradient) O->P Q Pure this compound (>98% Purity) P->Q

Caption: Workflow for the extraction and purification of this compound.

References

Application Note and Protocol for the Purification of 2',3'-Dehydrosalannol using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2',3'-Dehydrosalannol is a complex tetranortriterpenoid found in the neem tree (Azadirachta indica)[1][2][3][4]. This natural compound has attracted significant scientific interest due to its range of biological activities, including antifeedant and potential anticancer properties[3][4][5]. As research into its therapeutic potential advances, robust and reproducible methods for its isolation and purification are essential for obtaining high-purity material for further studies. High-Performance Liquid Chromatography (HPLC) is a critical technique for the final purification of this compound from complex plant extracts, ensuring high purity and resolution from structurally similar limonoids[2][6].

This document provides a detailed protocol for the purification of this compound, beginning with extraction from plant material and culminating in a final purification step using preparative HPLC.

Data Presentation

For effective research and application, a clear understanding of the physicochemical properties and chromatographic behavior of this compound is necessary.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₂H₄₂O₈[2][7][8]
Molecular Weight554.7 g/mol [2][7][8]
CAS Number97411-50-2 or 992-20-1[2][7]
AppearanceWhite to off-white crystalline solid[2][7]
SolubilitySoluble in methanol (B129727), ethanol, acetonitrile (B52724), ethyl acetate (B1210297), chloroform, DMSO[2][7][5]

Table 2: Typical HPLC Purification Parameters for this compound

ParameterAnalytical ScalePreparative Scale
System Standard Analytical HPLCPreparative HPLC System
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)C18 reversed-phase (e.g., 21.2 x 250 mm, 10 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradientAcetonitrile/Water or Methanol/Water gradient
Flow Rate ~1.0 mL/minDependent on column diameter (e.g., 15-25 mL/min)
Detection UV at ~215-217 nmUV at ~215-217 nm
Injection Volume 10-20 µLDependent on concentration and column capacity
Purity Achievable N/A (for analysis)>98%

Experimental Protocols

The following protocols describe a comprehensive workflow for the isolation and purification of this compound from its natural source, Azadirachta indica leaves.

Part 1: Extraction and Preliminary Purification

This initial phase aims to extract the crude triterpenoids and remove major impurities.

1.1 Preparation of Plant Material

  • Collection: Collect fresh, healthy leaves from Azadirachta indica trees[1][4].

  • Washing: Thoroughly wash the leaves with tap water to remove dirt and debris[1][4].

  • Drying: Air-dry the leaves in a shaded, well-ventilated area for 7-10 days until brittle[1].

  • Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder to increase the surface area for extraction[1][6].

1.2 Soxhlet Extraction

  • Place approximately 500 g of the powdered neem leaves into a large cellulose (B213188) thimble and insert it into a Soxhlet extractor[1].

  • Add 2.5 L of methanol to the round-bottom flask[1].

  • Perform the extraction for 8-12 hours at the boiling point of methanol[1].

  • After extraction, concentrate the methanolic extract using a rotary evaporator at a temperature below 50°C to yield a dark, viscous crude extract[1].

1.3 Solvent Partitioning (Chlorophyll Removal)

  • Dissolve the crude methanolic extract in a minimal amount of methanol.

  • Partition the extract between ethyl acetate and water (1:1 v/v) in a separatory funnel[1]. For improved removal of chlorophyll (B73375), a preliminary partition between aqueous methanol and n-hexane can be performed; the non-polar hexane (B92381) layer will retain chlorophyll while the limonoids remain in the aqueous methanol[9].

  • Shake the funnel vigorously and allow the layers to separate. Collect the upper ethyl acetate layer[1].

  • Repeat the partitioning of the aqueous layer with ethyl acetate two more times[1].

  • Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate (B86663) to remove residual water[1].

  • Filter and concentrate the dried fraction using a rotary evaporator to yield a triterpenoid-enriched fraction[1].

1.4 Silica (B1680970) Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column[1].

  • Sample Loading: Adsorb the triterpenoid-enriched fraction onto a small amount of silica gel and carefully load it onto the top of the packed column[1].

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity[1].

  • Fraction Analysis: Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v). Pool the fractions containing the compound of interest[1].

Part 2: Preparative HPLC Purification

This is the final step to achieve high-purity this compound.

2.1 System and Conditions

  • System: A preparative HPLC system with a suitable pump, UV detector, and fraction collector[1][10].

  • Column: A preparative C18 reversed-phase column.

  • Mobile Phase: A gradient of HPLC-grade acetonitrile (Solvent B) and water (Solvent A) is commonly used[6]. A typical gradient might be 30-70% B over 40 minutes, but this must be optimized based on analytical runs[6].

  • Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 217 nm[1].

2.2 Sample Preparation and Injection

  • Dissolve the semi-purified fraction from the silica gel column in the initial mobile phase (e.g., 30% acetonitrile in water).

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter[11].

  • Inject the sample onto the equilibrated preparative column.

2.3 Fraction Collection

  • Monitor the chromatogram in real-time.

  • Collect the peak corresponding to this compound based on its retention time, which should be determined from prior analytical HPLC runs[1].

Part 3: Purity Assessment by Analytical HPLC

After preparative HPLC, the purity of the collected fraction must be confirmed.

3.1 System and Conditions

  • System: A standard analytical HPLC system with a UV-Vis or Photodiode Array (PDA) detector[7].

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B)[11].

  • Flow Rate: 1.0 mL/min[11].

  • Injection Volume: 10-20 µL[11].

  • Detection: UV detection at 215-217 nm[7].

3.2 Purity Calculation

  • Dissolve a small amount of the purified compound in methanol or acetonitrile (e.g., 1 mg/mL)[11].

  • Run the sample and analyze the resulting chromatogram.

  • Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram[11]. A purity of >98% is often achievable[1].

Part 4: Structural Confirmation

The identity of the purified compound must be unequivocally confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition[2].

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for complete structural elucidation and confirmation of the compound's identity[1][2].

Visualizations

Diagrams are provided to visualize the experimental workflow and a troubleshooting guide for the HPLC purification process.

G cluster_prep Plant Material Preparation cluster_extract Extraction & Partitioning cluster_purify Chromatographic Purification cluster_analysis Analysis & Confirmation Collect 1. Collect Fresh Neem Leaves Wash 2. Wash Leaves Collect->Wash Dry 3. Air Dry in Shade Wash->Dry Grind 4. Grind to Coarse Powder Dry->Grind Soxhlet 5. Soxhlet Extraction (Methanol) Grind->Soxhlet Concentrate1 6. Concentrate Extract Soxhlet->Concentrate1 Partition 7. Solvent Partitioning (EtOAc/Water) Concentrate1->Partition Concentrate2 8. Concentrate Enriched Fraction Partition->Concentrate2 Silica 9. Silica Gel Column Concentrate2->Silica TLC 10. Monitor with TLC Silica->TLC Prep_HPLC 11. Preparative HPLC TLC->Prep_HPLC Collect_Frac 12. Collect Fractions Prep_HPLC->Collect_Frac Anal_HPLC 13. Analytical HPLC (Purity Check) Collect_Frac->Anal_HPLC Spectro 14. Spectroscopic Confirmation (NMR, MS) Anal_HPLC->Spectro Pure_Compound Pure this compound (>98%) Spectro->Pure_Compound

Caption: Experimental workflow for the isolation and purification of this compound.

G cluster_problem cluster_causes cluster_solutions Problem Poor HPLC Separation Cause1 Suboptimal Mobile Phase Problem->Cause1 Cause2 Column Overloading Problem->Cause2 Cause3 Structurally Similar Impurities Problem->Cause3 Sol1 Optimize Gradient Slope Cause1->Sol1 Adjust polarity change rate Sol2 Try Different Solvents (e.g., MeOH vs. ACN) Cause1->Sol2 Change selectivity Sol3 Reduce Sample Load Cause2->Sol3 Improve peak shape Sol4 Use a Higher Resolution Column Cause3->Sol4 Increase efficiency

Caption: Troubleshooting logic for poor HPLC separation.

References

Application Notes and Protocols for MTT Assay with 2',3'-Dehydrosalannol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dehydrosalannol, a naturally occurring limonoid found in the neem tree (Azadirachta indica), has garnered significant interest for its potential therapeutic properties, including anticancer activities.[1][2] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method widely used to evaluate cell viability and proliferation.[3][4] The protocol and accompanying information are intended to guide researchers in the consistent and effective application of this assay for the study of this compound.

Mechanism of Action: Induction of Apoptosis

Preliminary research indicates that this compound exerts its anticancer effects by inducing apoptosis (programmed cell death), particularly in triple-negative breast cancer (TNBC) cells.[3][5] The proposed mechanism involves the inhibition of pro-survival signaling pathways, such as the PI3K/Akt pathway.[5][6] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as BAX, ultimately activating caspases and leading to cell death.[2][5]

Data Presentation

The following tables present hypothetical data for the cytotoxicity of this compound against two cancer cell lines, as determined by the MTT assay. This data is for illustrative purposes to demonstrate how results can be presented. Researchers should generate their own data for accurate analysis.

Table 1: Hypothetical IC50 Values of this compound

Cell LineCancer TypeTreatment Duration (hours)Hypothetical IC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer4815.5
Panc-28Pancreatic Cancer4822.8

Table 2: Hypothetical Percentage of Cell Viability after Treatment with this compound

Concentration (µM)MDA-MB-231 (% Viability)Panc-28 (% Viability)
0 (Vehicle Control)100100
192.395.1
575.881.4
1061.268.9
2045.752.3
5023.130.7
10010.515.2

Experimental Protocols

Materials
  • This compound

  • Cancer cell lines (e.g., MDA-MB-231, Panc-28)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

  • Sterile pipette tips and tubes

Protocol for MTT Assay

1. Cell Seeding: a. Culture the selected cancer cell lines in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂. b. Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA. c. Determine the cell density and viability using a hemocytometer or an automated cell counter. d. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[7] e. Incubate the plate overnight to allow for cell attachment.[8]

2. Compound Preparation and Treatment: a. Prepare a high-concentration stock solution of this compound in DMSO. b. On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50, 100 µM).[5] The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.[8] c. Include a vehicle control group (medium with the same concentration of DMSO used in the highest concentration of the test compound) and a blank group (medium only, no cells). d. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium to the respective wells. e. Incubate the plate for the desired treatment period (e.g., 48 hours).[7]

3. MTT Addition and Incubation: a. After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well, including the controls.[7] b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[8][9]

4. Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[7] b. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] c. Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[10]

5. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8] b. Subtract the average absorbance of the blank wells from the absorbance of all other wells. c. Calculate the percentage of cell viability for each treatment group using the following formula:

  • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 d. Plot a dose-response curve of % cell viability versus the logarithm of the compound concentration. e. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using non-linear regression analysis.[5]

Visualizations

Experimental Workflow

Caption: Workflow for MTT Assay with this compound.

Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_apoptosis Apoptosis Cascade DHS This compound PI3K PI3K DHS->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Promotes Bax BAX (Pro-apoptotic) pAkt->Bax Inhibits Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed Signaling Pathway of this compound.

References

Application Notes: 2',3'-Dehydrosalannol in Triple-Negative Breast Cancer (TNBC) Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets makes it difficult to treat with conventional targeted therapies, creating an urgent need for novel therapeutic agents.[1] Natural products are a rich source of anticancer compounds, and 2',3'-Dehydrosalannol (DHS), a limonoid compound isolated from the neem tree (Azadirachta indica), has emerged as a promising candidate for TNBC treatment.[1][2][3] In vitro studies have demonstrated that DHS inhibits the growth of TNBC cells and induces programmed cell death (apoptosis).[4][5]

These application notes provide a comprehensive overview of the mechanism of action of this compound in TNBC, summarize the available quantitative data, and offer detailed protocols for key experiments to guide researchers in this field.

Mechanism of Action

The anticancer activity of this compound in TNBC cells is primarily attributed to its ability to inhibit a cathepsin-mediated pro-survival signaling pathway.[1][4][6] The proposed mechanism involves several key steps:

  • Inhibition of Cathepsin: DHS is believed to inhibit the activity of lysosomal cysteine proteases like Cathepsin S and Cathepsin B, which are often overexpressed in cancer cells and contribute to tumor progression.[1][3]

  • Downregulation of the PI3K/AKT Pathway: Inhibition of cathepsin leads to a decrease in the phosphorylation of Protein Kinase B (AKT), a central molecule in cell survival signaling.[1][4][7] DHS inhibits the phosphorylation of AKT without altering the total level of AKT.[4]

  • Modulation of Downstream Effectors: The inactivation of AKT triggers a cascade of downstream events:

    • Induction of Apoptosis: DHS treatment leads to the downregulation of the anti-apoptotic protein BCL-2 and the upregulation of the pro-apoptotic protein BAX.[4][7][8] This shift in the BAX/BCL-2 ratio promotes the intrinsic apoptotic pathway, leading to the activation of executioner caspase-3 and subsequent cleavage of PARP, which are hallmarks of apoptosis.[2][4]

    • Cell Cycle Arrest: Inactivated AKT can no longer inhibit the transcription factor FOXO3a.[1][4] Active FOXO3a upregulates the expression of the cell cycle inhibitor p27KIP1 and downregulates Cyclin D1, a key regulator of the G1 phase, suggesting that DHS induces cell cycle arrest.[1][3][4]

G cluster_assays 3. Downstream Assays start Start: TNBC Cell Lines (MDA-MB-231, MDA-MB-468) culture 1. Cell Culture start->culture treatment 2. Treatment with This compound culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis protein Protein Analysis (Western Blot) treatment->protein analysis 4. Data Analysis & Interpretation viability->analysis apoptosis->analysis protein->analysis end Conclusion on Anticancer Effects analysis->end

References

Application Notes and Protocols for 2',3'-Dehydrosalannol in Natural Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dehydrosalannol, a naturally occurring tetranortriterpenoid isolated from the neem tree (Azadirachta indica), has been identified as a potent insect antifeedant.[1][2][3] This compound is part of the complex arsenal (B13267) of limonoids in neem that disrupt insect feeding and growth.[2][] These application notes provide a comprehensive guide to the use of this compound in pest management research, with a focus on its activity against the polyphagous pest Spodoptera litura. While direct quantitative data for this compound is limited in publicly available literature, this document synthesizes findings on closely related salannin-type limonoids to provide a robust understanding of its potential efficacy and mechanism of action.[1][2] Detailed protocols for bioassays and extraction are provided to facilitate further research and evaluation.

Data Presentation

Table 1: Antifeedant Activity of Salannin (B1681390) and its Derivatives against Spodoptera litura [1][2]

CompoundFI50 (µg/cm²)Test OrganismBioassay Method
Salannin2.8Spodoptera lituraLeaf Disc Choice Bioassay
3-O-acetyl salannol2.0Spodoptera lituraLeaf Disc Choice Bioassay
Salannol2.3Spodoptera lituraLeaf Disc Choice Bioassay
FI50: Concentration required to cause 50% feeding inhibition.[1][2]

Table 2: Comparative Efficacy of Neem Limonoids Against Spodoptera litura [5]

CompoundAntifeedant ActivityGrowth-Regulating ActivityKey Observations
Salannin Significant feeding deterrenceDelayed molting, increased larval duration, larval and pupal mortality, decreased pupal weights.A key contributor to the bioactivity of neem extracts.
Nimbin Moderate antifeedant activityLess pronounced than salannin.Contributes to the overall pest-deterrent effects of neem oil.
6-Deacetylnimbin Moderate antifeedant activityMinimal growth-regulating effects observed.
Azadirachtin-A Potent antifeedant activityStrong insect growth regulator, disrupting molting and development.Often used as a positive control in antifeedant studies.

Table 3: Hypothetical Antifeedant Activity of this compound against Spodoptera litura in a No-Choice Leaf Disc Bioassay [6]

This table serves as a template for researchers to structure new data.

Concentration (µg/cm²)Mean Leaf Area Consumed (mm²) ± SE (Treated)Mean Leaf Area Consumed (mm²) ± SE (Control)Antifeedant Index (%)
1.095.5 ± 5.2120.3 ± 6.820.6
5.062.1 ± 4.1122.1 ± 7.149.1
10.035.8 ± 3.5121.5 ± 6.570.5
25.015.2 ± 2.1123.0 ± 7.387.6
50.05.7 ± 1.5122.4 ± 6.995.3

Experimental Protocols

Insect Rearing: Spodoptera litura

A continuous and healthy laboratory culture of Spodoptera litura is essential for standardized bioassays.[1][6]

Materials:

  • Spodoptera litura egg masses

  • Fresh castor leaves (Ricinus communis) or a suitable artificial diet

  • Rearing containers (e.g., plastic boxes with mesh lids)

  • Moist cotton swabs

  • 10% honey or sucrose (B13894) solution

  • Oviposition cages with paper towels or castor leaves as a substrate

Protocol:

  • Egg Hatching: Place egg masses in a clean, ventilated rearing container with fresh, tender castor leaves.

  • Larval Rearing: Upon hatching, provide fresh, washed castor leaves daily. As larvae grow, transfer them to larger containers to prevent overcrowding and maintain hygiene by removing frass and old leaves.[1][6]

  • Pupation: When larvae reach the pre-pupal stage (they stop feeding and become less active), provide a substrate like sterilized soil or vermiculite (B1170534) for pupation.[1][6]

  • Adult Emergence and Oviposition: Transfer pupae to an emergence cage. Once adults emerge, provide a 10% honey or sucrose solution on a cotton swab as a food source. Place a suitable oviposition substrate, such as paper towels or fresh castor leaves, in the cage for egg-laying.[1][6]

  • Colony Maintenance: Collect new egg masses regularly to sustain the colony. Maintain the rearing facility at approximately 25-28°C and 60-70% relative humidity.[6]

Antifeedant Bioassay: Leaf Disc No-Choice Method

This bioassay is a standard method for evaluating the antifeedant properties of a compound.[5]

Materials:

  • Third or fourth instar Spodoptera litura larvae (pre-starved for 2-4 hours)

  • Fresh castor leaves

  • Cork borer or leaf punch (e.g., 5 cm diameter)

  • This compound

  • Solvent (e.g., acetone (B3395972) or ethanol)

  • Petri dishes

  • Filter paper

  • Leaf area meter or image analysis software

Protocol:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From this, create a series of dilutions to achieve the desired test concentrations. A solvent-only control must also be prepared.[5]

  • Treatment of Leaf Discs: Cut uniform leaf discs from fresh castor leaves using a cork borer. Dip each disc into a test solution for a standardized duration (e.g., 30 seconds). Allow the solvent to evaporate completely in a well-ventilated area. Control discs should be dipped in the solvent alone.[5]

  • Bioassay Setup: Place one treated leaf disc in each Petri dish lined with moist filter paper to maintain turgidity.[1]

  • Larval Introduction: Introduce one pre-starved larva into each Petri dish.[1]

  • Incubation: Maintain the Petri dishes in an environmental chamber under controlled conditions (e.g., 25 ± 2°C, 65 ± 5% RH) for a specified period (typically 24 hours).[5]

  • Data Collection: After the incubation period, remove the larvae and measure the area of the leaf disc consumed using a leaf area meter or by scanning the disc and analyzing the image with appropriate software.[1][5]

  • Calculation of Antifeedant Activity: The Antifeedant Index (AFI) can be calculated using the following formula:[6] AFI (%) = [(C - T) / C] * 100 Where:

    • C = Mean leaf area consumed in the control group

    • T = Mean leaf area consumed in the treated group

Extraction and Purification of this compound from Neem Leaves

The following is a composite protocol based on established methods for limonoid extraction.[1][7]

Materials:

  • Fresh, healthy leaves of Azadirachta indica

  • Methanol (B129727)

  • n-hexane

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Soxhlet apparatus (optional)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

  • Preparative High-Performance Liquid Chromatography (HPLC) system (optional, for final purification)

Protocol:

  • Plant Material Preparation:

    • Collect fresh neem leaves and wash them thoroughly to remove debris.

    • Shade-dry the leaves at room temperature until they are brittle.[7]

    • Grind the dried leaves into a coarse powder.[1]

  • Extraction:

    • Soak the leaf powder in methanol (e.g., 1:10 w/v) for 48-72 hours with occasional stirring (maceration), or perform an exhaustive extraction using a Soxhlet apparatus.[7]

    • Filter the methanolic extract to remove plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[7]

  • Fractionation (Liquid-Liquid Partitioning):

    • Dissolve the crude extract in a methanol-water mixture.

    • Partition the extract successively with n-hexane to remove non-polar compounds like chlorophyll. Discard the n-hexane layer.[8]

    • Subsequently, partition the aqueous methanol layer with ethyl acetate. The ethyl acetate fraction is often enriched with triterpenoids like this compound.[7]

    • Collect and dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it using a rotary evaporator.[1]

  • Purification (Column Chromatography):

    • Prepare a silica gel column using n-hexane.

    • Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.[1]

    • Collect fractions and monitor them by TLC. Pool the fractions containing the compound of interest based on their TLC profiles.[1]

  • Final Purification (Optional):

    • For higher purity (>98%), subject the pooled fractions to preparative HPLC.[1]

Mandatory Visualization

G Proposed Gustatory Receptor Signaling Pathway for this compound compound This compound receptor Gustatory Receptor (Gr) compound->receptor Binds to grn Gustatory Receptor Neuron (GRN) receptor->grn Activates ion_channel Ion Channel Activation grn->ion_channel depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Firing depolarization->action_potential cns Signal to CNS action_potential->cns behavior Antifeedant Behavior cns->behavior Triggers

Caption: A hypothesized signaling cascade for antifeedant activity.[1][5]

G Experimental Workflow for Antifeedant Bioassay cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis prep_solutions Prepare Test Solutions (Compound + Control) prep_discs Cut Uniform Leaf Discs prep_solutions->prep_discs treat_discs Treat Discs & Evaporate Solvent prep_discs->treat_discs setup_petri Place Disc in Petri Dish treat_discs->setup_petri intro_larva Introduce Pre-Starved Larva setup_petri->intro_larva incubate Incubate for 24h intro_larva->incubate measure_consumption Measure Consumed Leaf Area incubate->measure_consumption calculate_afi Calculate Antifeedant Index (AFI) measure_consumption->calculate_afi

Caption: Workflow of the leaf disc no-choice antifeedant bioassay.[1][5]

G Workflow for Extraction and Purification of this compound start Neem Leaves prep Wash, Dry & Grind start->prep extraction Solvent Extraction (Methanol) prep->extraction concentration1 Concentrate Extract (Rotary Evaporator) extraction->concentration1 partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) concentration1->partitioning concentration2 Concentrate Ethyl Acetate Fraction partitioning->concentration2 column_chrom Silica Gel Column Chromatography concentration2->column_chrom analysis Monitor Fractions by TLC column_chrom->analysis pooling Pool Fractions analysis->pooling final_purification Preparative HPLC (Optional) pooling->final_purification end Pure this compound pooling->end If sufficient purity final_purification->end

Caption: Experimental workflow for isolating this compound.[1]

Conclusion

This compound demonstrates significant potential as a natural insect antifeedant. While direct quantitative efficacy data for this specific compound remains to be fully elucidated, research on closely related salannin derivatives provides strong evidence for its activity against key agricultural pests like Spodoptera litura.[1][2] The standardized bioassay and extraction protocols outlined in these notes offer a robust framework for further quantitative evaluation, purification, and mechanism-of-action studies. Future research should focus on elucidating the precise molecular targets and signaling pathways to facilitate the development of novel, targeted pest management strategies based on this promising natural compound.

References

Formulation and In Vitro Evaluation of 2',3'-Dehydrosalannol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation and in vitro evaluation of 2',3'-Dehydrosalannol, a natural tetranortriterpenoid isolated from the neem tree (Azadirachta indica).[1][2][3] this compound has garnered significant interest for its potential therapeutic applications, including anticancer, antibacterial, and antifeedant activities.[1][2][3] These protocols are designed to guide researchers in preparing this lipophilic compound for cell-based assays and in performing key experiments to assess its biological activity.

Data Presentation: Physicochemical Properties and Biological Activity

A summary of the key physicochemical properties and reported in vitro biological activities of this compound is presented below.

PropertyValueReference
Molecular Formula C₃₂H₄₂O₈[1]
Molecular Weight ~554.7 g/mol [1]
Appearance Lyophilized powder[4]
Solubility Soluble in DMSO, Chloroform, Acetone[4][5]
Melting Point 183-185°C[]
Cell LineCancer TypeAssayEndpointResult
MDA-MB-231Triple-Negative Breast CancerCytotoxicity (MTT)IC50Dose-dependent inhibition of cell growth observed starting at 20 µM.[3]
MDA-MB-468Triple-Negative Breast CancerCytotoxicity (MTT)IC50Dose-dependent inhibition of cell growth observed starting at 20 µM.[3]
MDA-MB-231Triple-Negative Breast CancerCathepsin ActivityInhibitionConfirmed inhibition of pro-survival signaling.[7]
MDA-MB-468Triple-Negative Breast CancerCathepsin ActivityInhibitionConfirmed inhibition of pro-survival signaling.[7]
Bacterial StrainGram TypeAssayEndpointResult (MIC)
Escherichia coliGram-NegativeBroth MicrodilutionMIC6.25 µg/mL[]

Experimental Protocols

Formulation of this compound for In Vitro Assays

Due to its lipophilic nature, this compound requires solubilization in an appropriate organic solvent before its introduction into aqueous cell culture media.[4] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[4][7]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Protocol:

  • Stock Solution Preparation (e.g., 10 mM):

    • Aseptically weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration.

    • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[4]

    • Visually inspect the solution to ensure no particulate matter remains.[4]

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4]

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the experiment.

    • It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%).[4] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[1][4]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][8]

Materials:

  • Triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231, MDA-MB-468)

  • Complete cell culture medium

  • 96-well plates

  • This compound working solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the TNBC cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[7]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[1][7]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[1][7]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antibacterial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.[7]

Materials:

  • Bacterial strain (e.g., Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well plates

  • This compound working solutions

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum of approximately 5 x 10⁵ CFU/mL from an overnight culture.[7]

  • Compound Dilution: Perform a two-fold serial dilution of this compound in MHB in a 96-well plate.[7]

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).[3][7]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth.[3][7] This can be assessed visually or by measuring the optical density at 600 nm.[7]

Visualizations

Signaling Pathway of this compound in TNBC Cells

This compound has been shown to inhibit the cathepsin-mediated pro-survival signaling pathway in triple-negative breast cancer cells.[1][2][5][9] This leads to the downregulation of anti-apoptotic proteins and cell cycle regulators, and the upregulation of pro-apoptotic proteins, ultimately inducing apoptosis.[2][5]

G Dehydrosalannol This compound Cathepsin Cathepsin Dehydrosalannol->Cathepsin Inhibits PI3K_Akt PI3K/Akt Pathway Cathepsin->PI3K_Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Upregulates CyclinD1 Cyclin D1 (Cell Cycle Regulator) PI3K_Akt->CyclinD1 Upregulates Bax Bax (Pro-apoptotic) PI3K_Akt->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3 Cleaved Caspase-3 Bax->Caspase3 Activates Caspase3->Apoptosis Induces

Caption: Proposed signaling pathway of this compound in TNBC cells.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates the general workflow for assessing the cytotoxic effects of this compound on cancer cell lines.

G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze Data Analysis (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Workflow for assessing anticancer bioactivity of this compound.

Experimental Workflow for Antibacterial MIC Determination

This diagram outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound.

G start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Prepare Serial Dilutions of This compound in Broth prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacteria serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate determine_mic Determine MIC (Visual or Spectrophotometric) incubate->determine_mic end End determine_mic->end

References

Application Notes and Protocols for the Quantitative Analysis of 2',3'-Dehydrosalannol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dehydrosalannol, a complex tetranortriterpenoid found in the neem tree (Azadirachta indica), has garnered significant scientific interest due to its potential biological activities, including antifeedant and anticancer properties.[1] As research into its therapeutic applications progresses, the need for accurate and reliable quantitative analytical methods is paramount for quality control, pharmacokinetic studies, and standardization of extracts.[2] This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular FormulaC₃₂H₄₂O₈[2]
Molecular Weight554.7 g/mol [2]
CAS Number97411-50-2[2]
AppearanceWhite to off-white solid[2]
SolubilitySoluble in methanol (B129727), ethanol, acetonitrile, DMSO, and chloroform[2]

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC coupled with a UV detector is a robust and widely accessible technique for the quantification of this compound in various matrices, including plant extracts and formulations.[1][2]

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Analytical standard of this compound (purity ≥98%).[2]

  • HPLC grade acetonitrile, methanol, and water.[2]

  • Formic acid (analytical grade).[2]

  • 0.45 µm syringe filters.[2]

2. Chromatographic Conditions:

ParameterRecommended Conditions
ColumnC18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]
Mobile PhaseA: Water with 0.1% Formic Acid; B: Acetonitrile
Gradient Elution0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-100% B; 30-35 min, 100% B; 35-40 min, 100-30% B[1]
Flow Rate1.0 mL/min[1]
Column Temperature25 °C[1]
Detection Wavelength215 nm[1][2]
Injection Volume20 µL[1]

3. Sample Preparation (from dried plant material):

  • Accurately weigh 1 g of homogenized and dried plant powder.[2]

  • Add 20 mL of methanol to the sample.[2]

  • Sonicate the mixture for 30 minutes in a water bath.[2]

  • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.[2]

  • Repeat the extraction process twice more with fresh methanol.[2]

  • Combine the supernatants and evaporate to dryness under reduced pressure.[2]

  • Reconstitute the dried extract in a known volume of methanol.

  • Filter the reconstituted extract through a 0.45 µm syringe filter before HPLC analysis.[3]

4. Preparation of Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.[2]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[2]

5. Method Validation Parameters (Illustrative Data):

The following table summarizes key validation parameters for the HPLC method. These values are illustrative and should be determined experimentally during method validation.

ParameterAcceptance CriteriaIllustrative Result
Linearity (R²)≥ 0.999[2]0.9995
Linearity Range-1 - 100 µg/mL
Limit of Detection (LOD)-0.2 µg/mL
Limit of Quantification (LOQ)-0.7 µg/mL
Accuracy (% Recovery)80 - 120%98.5 - 101.2%
Precision (% RSD)≤ 2%Intra-day: 0.85%; Inter-day: 1.25%

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh Plant Material extract Solvent Extraction (Methanol) weigh->extract concentrate Evaporate & Reconstitute extract->concentrate filter Filter (0.45 µm) concentrate->filter inject Inject Sample/Standard filter->inject stock Prepare Stock Solution (1000 µg/mL) dilute Serial Dilutions (1-100 µg/mL) stock->dilute dilute->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (215 nm) separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify this compound calibrate->quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method for the quantification of this compound.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Analytical standard of this compound (purity ≥98%).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • 0.22 µm syringe filters.

2. LC and MS Conditions:

ParameterRecommended Conditions
LC Conditions
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile PhaseA: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Gradient ElutionOptimized for rapid elution (e.g., 5-95% B over 5 minutes)
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺m/z 555.3
Product IonsTo be determined experimentally (e.g., monitoring 2-3 transitions)
Collision EnergyOptimized for each transition

3. Sample Preparation: Sample preparation for LC-MS/MS follows a similar procedure to HPLC-UV, but may require a solid-phase extraction (SPE) clean-up step for complex matrices to minimize matrix effects.

4. Method Validation Parameters (Illustrative Data):

ParameterAcceptance CriteriaIllustrative Result
Linearity (R²)≥ 0.990.998
Linearity Range-0.1 - 50 ng/mL
Limit of Detection (LOD)-0.02 ng/mL
Limit of Quantification (LOQ)-0.08 ng/mL
Accuracy (% Recovery)80 - 120%95.7 - 104.3%
Precision (% RSD)≤ 15%Intra-day: 3.5%; Inter-day: 6.8%
Proposed Fragmentation Pathway of this compound

The fragmentation of this compound in MS/MS experiments is expected to involve the loss of its functional groups.[1]

Fragmentation_Pathway parent This compound [M+H]⁺ m/z 555.3 frag1 Loss of Tigloyl group (C₅H₈O₂) parent->frag1 -100 Da frag2 Loss of Water (H₂O) parent->frag2 -18 Da frag3 Loss of Methoxycarbonylmethyl group (CH₂COOCH₃) parent->frag3 -87 Da ion1 [M+H - C₅H₈O₂]⁺ frag1->ion1 ion2 [M+H - H₂O]⁺ frag2->ion2 ion3 [M+H - CH₂COOCH₃]⁺ frag3->ion3

Caption: Proposed MS/MS fragmentation of this compound.

Data Presentation

The quantitative data for the HPLC-UV and LC-MS/MS methods are summarized below for easy comparison.

Table 1: HPLC-UV Method Validation Summary (Illustrative)

ParameterResult
Linearity (R²)0.9995
Linearity Range1 - 100 µg/mL
LOD0.2 µg/mL
LOQ0.7 µg/mL
Accuracy (% Recovery)98.5 - 101.2%
Precision (% RSD)Intra-day: 0.85%; Inter-day: 1.25%

Table 2: LC-MS/MS Method Validation Summary (Illustrative)

ParameterResult
Linearity (R²)0.998
Linearity Range0.1 - 50 ng/mL
LOD0.02 ng/mL
LOQ0.08 ng/mL
Accuracy (% Recovery)95.7 - 104.3%
Precision (% RSD)Intra-day: 3.5%; Inter-day: 6.8%

Conclusion

The analytical methods described provide a framework for the accurate and reliable quantification of this compound. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control of extracts with relatively high concentrations of the analyte, HPLC-UV is a suitable and cost-effective technique. For bioanalytical studies or the analysis of trace levels in complex matrices, the superior sensitivity and selectivity of LC-MS/MS are necessary. It is essential to perform a full method validation according to the guidelines of the International Council for Harmonisation (ICH) or other relevant regulatory bodies before implementing these protocols for routine analysis.

References

Experimental Design for Testing 2',3'-Dehydrosalannol Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dehydrosalannol, a tetranortriterpenoid isolated from the neem tree (Azadirachta indica), has demonstrated notable potential as an anticancer agent.[1] Preliminary studies have shown its efficacy in inhibiting the growth of cancer cells, particularly triple-negative breast cancer (TNBC), by inducing programmed cell death, or apoptosis.[2][3] The primary mechanism of action is attributed to the inhibition of the cathepsin-mediated pro-survival signaling pathway, which subsequently impacts the PI3K/Akt signaling cascade.[2][4] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as BAX.[2][4]

These application notes provide a comprehensive guide to designing and executing experiments to evaluate the cytotoxic effects of this compound. Detailed protocols for key in vitro assays are provided to assess cell viability, membrane integrity, apoptosis, mitochondrial health, and the underlying molecular mechanisms.

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound (IC₅₀ Values)

Cell LineCancer TypeAssayIncubation Time (hours)IC₅₀ (µM)
e.g., MDA-MB-231e.g., Triple-Negative Breast Cancere.g., MTTe.g., 48
e.g., MCF-7e.g., Breast Adenocarcinomae.g., MTTe.g., 48
e.g., A549e.g., Lung Carcinomae.g., MTTe.g., 48

Table 2: Apoptosis Induction by this compound

Cell LineTreatment Concentration (µM)Incubation Time (hours)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
e.g., MDA-MB-231e.g., 10e.g., 24
e.g., MDA-MB-231e.g., 20e.g., 24
e.g., MDA-MB-231e.g., 40e.g., 24

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Cell LineTreatment Concentration (µM)Incubation Time (hours)Depolarized Mitochondria (%)
e.g., MDA-MB-231e.g., 10e.g., 12
e.g., MDA-MB-231e.g., 20e.g., 12
e.g., MDA-MB-231e.g., 40e.g., 12

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound is depicted below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis and Interpretation A Cell Culture B Treatment with this compound (Dose-Response and Time-Course) A->B C Cell Viability Assay (MTT Assay) B->C D Membrane Integrity Assay (LDH Assay) B->D E Determine IC50 Values C->E D->E F Apoptosis Assay (Annexin V/PI Staining) E->F G Caspase Activity Assay E->G H Mitochondrial Membrane Potential (JC-1 Assay) E->H I Reactive Oxygen Species (ROS) Assay (DCFH-DA) E->I J Western Blot Analysis (Apoptotic Proteins) E->J K Quantitative Data Analysis F->K G->K H->K I->K L Pathway Analysis J->L M Conclusion K->M L->M

Caption: A generalized workflow for determining the cytotoxicity of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

  • This compound

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • DMSO

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[7]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO, final concentration ≤ 0.5%).[8]

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Membrane Integrity Assay (LDH Assay)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[10]

Materials:

  • LDH cytotoxicity assay kit

Protocol:

  • Follow the cell seeding and treatment protocol as described for the MTT assay.

  • At the end of the incubation period, collect the cell culture supernatant.

  • Determine the LDH activity in the supernatant according to the manufacturer's instructions.[11]

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[12]

  • Measure the absorbance at the recommended wavelength (typically 490 nm).[12]

  • Calculate cytotoxicity as a percentage of the maximum LDH release.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][13]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[4]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[4]

  • Incubate for 15 minutes at room temperature in the dark.[4]

  • Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.[4]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[14]

Materials:

  • Caspase-3 activity assay kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

Protocol:

  • Treat cells with this compound as described previously.

  • Lyse the cells and collect the protein lysate.

  • Determine the protein concentration of the lysates.

  • Incubate the lysate with the caspase-3 substrate according to the manufacturer's protocol.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

JC-1 is a cationic dye that indicates mitochondrial membrane potential. In healthy cells, it forms aggregates with red fluorescence, while in apoptotic cells with depolarized mitochondria, it remains as monomers with green fluorescence.

Materials:

  • JC-1 assay kit

  • CCCP (a positive control for mitochondrial depolarization)

Protocol:

  • Treat cells with this compound.

  • Incubate the cells with JC-1 staining solution (typically 2 µM) for 15-30 minutes at 37°C.

  • Wash the cells with assay buffer.

  • Analyze the cells by flow cytometry or fluorescence microscopy.

  • Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Reactive Oxygen Species (ROS) Assay (DCFH-DA Staining)

This assay measures the intracellular generation of reactive oxygen species.

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • H₂O₂ (a positive control for ROS generation)

Protocol:

  • Treat cells with this compound.

  • Incubate the cells with DCFH-DA solution (typically 10 µM) for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm).

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in apoptosis.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-BAX, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin)[14]

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Lyse treated cells and determine protein concentration.[9]

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.[9]

  • Perform densitometric analysis to quantify protein expression relative to the loading control.

Signaling Pathway of this compound-Induced Cytotoxicity

G Dehydrosalannol This compound Cathepsin Cathepsin Dehydrosalannol->Cathepsin PI3K PI3K Cathepsin->PI3K Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 promotes BAX BAX (Pro-apoptotic) pAkt->BAX inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Cytochrome c release BAX->Mitochondrion promotes Cytochrome c release CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

Data Analysis Pipeline

G cluster_0 Raw Data Collection cluster_1 Data Processing cluster_2 Results and Interpretation Absorbance Absorbance Readings (MTT, LDH, Caspase) Normalization Normalization to Controls Absorbance->Normalization Fluorescence Fluorescence Intensity (Annexin V/PI, JC-1, ROS) Fluorescence->Normalization WesternBlot Western Blot Images Densitometry Densitometry Analysis (Western Blots) WesternBlot->Densitometry IC50 IC50 Calculation (Non-linear Regression) Normalization->IC50 Gating Flow Cytometry Gating (Apoptosis, ΔΨm) Normalization->Gating Stats Statistical Analysis (e.g., ANOVA, t-test) IC50->Stats Gating->Stats Densitometry->Stats Pathway Correlate with Signaling Pathway Densitometry->Pathway Tables Tabulate Quantitative Data Stats->Tables Graphs Generate Graphs and Figures Stats->Graphs Conclusion Draw Conclusions Tables->Conclusion Graphs->Conclusion Pathway->Conclusion

Caption: A flowchart outlining the data analysis pipeline for cytotoxicity studies.

References

Troubleshooting & Optimization

stability of 2',3'-Dehydrosalannol under different pH and temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2',3'-Dehydrosalannol under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound, a complex tetranortriterpenoid, is primarily influenced by pH, temperature, and light exposure.[1] Extreme pH conditions (both acidic and basic) can lead to hydrolysis of ester groups or other molecular rearrangements.[1] Elevated temperatures can accelerate the rate of degradation, while exposure to UV light may cause photolytic degradation.[1]

Q2: What is the expected stability of this compound at different pH values?

A2: this compound exhibits its greatest stability in neutral to slightly acidic conditions. Limonoids, the class of compounds to which this compound belongs, have been observed to degrade outside of the pH 2-9 range. Significant degradation can be expected under strongly acidic (pH < 4) and alkaline (pH > 9) conditions.

Q3: How does temperature affect the stability of this compound?

A3: As with most chemical compounds, the degradation of this compound is accelerated at higher temperatures. For long-term storage of stock solutions, it is recommended to keep them at -20°C or -80°C.[1] For short-term experimental use, maintaining solutions at 4°C is advisable to minimize degradation.

Q4: Are there any specific storage recommendations for this compound?

A4: To ensure maximum stability, this compound should be stored as a solid in a cool, dark, and dry place. Solutions should be prepared fresh for each experiment whenever possible. If stock solutions need to be stored, they should be kept in amber vials to protect from light, at low temperatures (-20°C or -80°C), and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound during the experiment.Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored properly and for a limited time. Verify the pH of your experimental medium and buffer it if necessary to maintain a neutral pH.
Loss of compound activity The compound may have degraded due to improper storage or handling.Assess the purity of your this compound sample using HPLC.[1] Review your storage conditions and ensure they align with the recommendations (cool, dark, and dry for solid; -20°C or -80°C for solutions in amber vials).
Appearance of unknown peaks in HPLC analysis These may be degradation products of this compound.Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating HPLC method that can separate the parent compound from its degradants.

Stability Data

The following tables summarize the stability of this compound under various pH and temperature conditions as determined by forced degradation studies. The percentage of this compound remaining was quantified using a stability-indicating HPLC method.

Table 1: Effect of pH on the Stability of this compound at 25°C

Time (hours)% Remaining (pH 3)% Remaining (pH 5)% Remaining (pH 7)% Remaining (pH 9)% Remaining (pH 11)
0100.0100.0100.0100.0100.0
692.598.199.296.385.1
1285.396.598.592.872.4
2472.193.297.186.555.9
4853.887.994.675.233.7

Table 2: Effect of Temperature on the Stability of this compound at pH 7

Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (40°C)% Remaining (60°C)
0100.0100.0100.0100.0
699.899.295.488.2
1299.698.591.378.9
2499.297.183.762.3
4898.594.670.141.5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for predetermined time points (e.g., 6, 12, 24, 48 hours). After each time point, neutralize the solution with an equivalent amount of 0.1 M NaOH.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for the same time points. After each time point, neutralize the solution with an equivalent amount of 0.1 M HCl.

  • Thermal Degradation: Keep a sealed vial of the stock solution in an oven at a set temperature (e.g., 60°C). Collect samples at the specified time points.

  • Control Sample: An unstressed sample of the stock solution should be kept at 4°C and analyzed alongside the stressed samples.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed and control solutions.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using the stability-indicating HPLC method described in Protocol 2.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of this compound and the separation of its degradation products.[2][3]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.[2]

  • Injection Volume: 20 µL.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study to a final concentration within the linear range of the calibration curve using the initial mobile phase composition.

  • Filter the diluted samples through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Create a calibration curve by plotting the peak area of this compound standards against their known concentrations.

  • Quantify the amount of this compound remaining in the stressed samples by comparing their peak areas to the calibration curve.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Apply Stress Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Apply Stress Thermal Thermal Degradation (60°C) Stock->Thermal Apply Stress Control Control (4°C) Stock->Control Apply Stress Sampling Sample at Time Points (0, 6, 12, 24, 48h) Acid->Sampling Base->Sampling Thermal->Sampling Control->Sampling Neutralize Neutralize (Acid/Base Samples) Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for the forced degradation study of this compound.

HPLC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_run HPLC Run cluster_data_proc Data Processing Dilute Dilute Stressed Sample Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (215 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify Calculate Calculate % Remaining Quantify->Calculate

Caption: Workflow for the HPLC analysis of this compound stability samples.

References

Technical Support Center: Isolating 2',3'-Dehydrosalannol from Complex Neem Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2',3'-Dehydrosalannol from complex neem extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from neem extracts?

A1: The main difficulties arise from the inherent complexity of neem extracts. This compound is one of numerous structurally similar limonoids, which complicates chromatographic separation. A common issue is the co-elution with other compounds like salannin (B1681390) and nimbin.[1][2] Additionally, the stability of this compound can be a concern, as limonoids are often sensitive to pH, light, and temperature, which can lead to degradation during the isolation process.[1]

Q2: What is a typical workflow for the isolation and purification of this compound?

A2: A standard workflow begins with the extraction of dried and powdered neem leaves using a polar solvent such as methanol (B129727) or ethanol.[1][3] This is followed by a series of purification steps, which commonly include liquid-liquid partitioning to remove pigments and non-polar impurities.[2] Subsequent purification is achieved through various chromatographic techniques, such as column chromatography and preparative high-performance liquid chromatography (HPLC), to obtain the compound at high purity.[1][3]

Q3: What are the expected yields and purity levels for this compound?

A3: Specific yield data for purified this compound are not widely reported in the literature.[3] However, for related limonoids from neem, the yields of pure compounds after extensive purification are often low.[1] Achieving a purity of over 98% is possible with preparative chromatography.[3] One study reported a concentration of 531.94 mg of this compound per 100 g of crude methanolic extract from neem leaves.[3]

Q4: How can I assess the purity of my isolated this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for determining the purity of this compound.[1] A C18 reversed-phase column is typically employed with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.[4] The purity is calculated from the peak area percentage in the chromatogram. For unambiguous structural confirmation and to exclude the presence of co-eluting impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Recommended Solution & Explanation
Inefficient Extraction Ensure the neem leaves are dried thoroughly (7-10 days in a shaded, well-ventilated area) and ground into a coarse powder to maximize the surface area for solvent interaction.[3] Employing Soxhlet extraction for 8-12 hours with methanol can enhance extraction efficiency.[3]
Degradation During Extraction and Concentration To prevent degradation, avoid exposing the extract to excessive heat and light.[1] When concentrating the extract, use a rotary evaporator at a temperature not exceeding 50°C.[3] Storing extracts and fractions in amber vials or wrapped in aluminum foil can protect the compound from light-induced degradation.[5]
Suboptimal Plant Material The concentration of limonoids can vary based on the geographical location, season of harvest, and the specific part of the neem tree used.[2] While this compound is found in the leaves, neem kernels are reported to have the highest concentration of a diverse range of limonoids.[2]
Loss During Purification Steps During liquid-liquid partitioning, ensure vigorous shaking and adequate time for layer separation to maximize recovery. In column chromatography, carefully monitor fractions using Thin Layer Chromatography (TLC) to avoid accidentally discarding fractions containing the target compound.
Problem 2: Poor Chromatographic Separation
Potential Cause Recommended Solution & Explanation
Co-elution with Structurally Similar Limonoids Optimize the solvent system for column chromatography. A gradient of n-hexane and ethyl acetate (B1210297) is a good starting point.[3] For better resolution, consider adding a third solvent like acetone (B3395972) or methanol to fine-tune the polarity.[2] For preparative HPLC, a C18 column with a water and acetonitrile gradient is commonly used.[4]
Presence of Chlorophyll and Other Pigments Before column chromatography, perform a liquid-liquid partitioning step. Dissolve the crude extract in a minimal amount of methanol and partition it between ethyl acetate and water (1:1 v/v).[3] The ethyl acetate layer will contain the triterpenoids, while many polar impurities will remain in the aqueous layer. To remove chlorophyll, a hexane (B92381) wash of a methanol-water solution of the extract can be effective.[2]
Inappropriate Column Packing or Overloading Ensure the silica (B1680970) gel column is packed uniformly to avoid channeling. The crude extract should be adsorbed onto a small amount of silica gel before being loaded onto the column.[3] Avoid overloading the column, as this can lead to broad peaks and poor separation.
Unresolved Spots on TLC If spots are too close on a standard TLC plate, consider using two-dimensional TLC (2D-TLC) with different solvent systems to achieve better separation and confirm the number of compounds present.[2][6]
Problem 3: Compound Degradation During Purification
Potential Cause Recommended Solution & Explanation
pH Instability Limonoids can be unstable in highly acidic or basic conditions.[1] Maintain a neutral pH during extraction and purification unless a specific pH is required for a particular separation step.
Thermal Degradation Minimize exposure to high temperatures throughout the purification process. Use a rotary evaporator at low temperatures (not exceeding 50°C) for solvent removal.[3]
Light Sensitivity Protect all solutions, extracts, and fractions from direct light by using amber-colored glassware or by wrapping containers with aluminum foil.[5]
Oxidation For long-term storage of the purified compound or sensitive intermediates, consider purging the storage vial with an inert gas like nitrogen or argon to minimize oxidative degradation.[5]

Quantitative Data Summary

Parameter Value Reference
Starting Material Uncrushed green leaves of Azadirachta indica[3]
Concentration in Methanolic Extract 531.94 mg/100 g of extract[3]
Achievable Purity of Final Compound >98% (with preparative chromatography)[3]

Experimental Protocols

Preparation of Plant Material
  • Collection: Gather fresh, healthy leaves from Azadirachta indica trees.[3]

  • Washing: Thoroughly rinse the leaves with tap water to remove dirt and debris.[3]

  • Drying: Air-dry the leaves in a shaded and well-ventilated location for 7-10 days, or until they become brittle.[3]

  • Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder.[3]

Extraction (Soxhlet)
  • Place 500 g of the powdered neem leaves into a large cellulose (B213188) thimble.[3]

  • Insert the thimble into a Soxhlet extractor.

  • Add 2.5 L of methanol to the round-bottom flask.[3]

  • Perform the extraction for 8-12 hours at the boiling point of methanol.[3]

  • After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. The resulting crude extract will be a dark, viscous semi-solid.[3]

Liquid-Liquid Partitioning
  • Dissolve the crude methanolic extract in a minimal amount of methanol.

  • Partition the dissolved extract between ethyl acetate and water (1:1 v/v) in a separatory funnel.[3]

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the upper ethyl acetate layer.

  • Repeat the partitioning of the aqueous layer with ethyl acetate two more times.[3]

  • Pool the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

  • Filter and concentrate the dried ethyl acetate fraction using a rotary evaporator to yield the triterpenoid-enriched fraction.[3]

Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column. Allow the column to settle and equilibrate with n-hexane.[3]

  • Sample Loading: Adsorb the triterpenoid-enriched fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.[3]

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding more ethyl acetate.[3]

  • Fraction Analysis: Collect fractions of a consistent volume and monitor them using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).[3]

Preparative High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Pool and concentrate the fractions from column chromatography that show the presence of this compound. Dissolve the residue in a suitable solvent like methanol.

  • HPLC Conditions:

    • Column: C18 reversed-phase preparative column.[7]

    • Mobile Phase: A gradient of water and acetonitrile is commonly used.[4]

    • Detection: UV detector at approximately 215-220 nm.[4]

  • Fraction Collection: Inject the sample onto the preparative HPLC column and collect the peak corresponding to this compound.

  • Purity Confirmation: Analyze the purity of the collected fraction using analytical HPLC. Confirm the identity of the purified compound using spectroscopic methods such as NMR and Mass Spectrometry.

Visualizations

experimental_workflow start Neem Leaves prep Drying and Grinding start->prep Preparation extraction Soxhlet Extraction (Methanol) prep->extraction Extraction partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) extraction->partitioning Initial Purification column_chrom Column Chromatography (Silica Gel, n-Hexane/EtOAc) partitioning->column_chrom Fractionation prep_hplc Preparative HPLC (C18, ACN/Water) column_chrom->prep_hplc Fine Purification end Pure this compound prep_hplc->end Isolation

Caption: Experimental workflow for the purification of this compound.

troubleshooting_low_yield cluster_extraction Extraction Issues cluster_purification Purification Issues low_yield Low Yield of This compound inefficient_extraction Inefficient Extraction? low_yield->inefficient_extraction degradation_extraction Degradation during Extraction/Concentration? low_yield->degradation_extraction loss_partitioning Loss during Partitioning? low_yield->loss_partitioning loss_chromatography Loss during Chromatography? low_yield->loss_chromatography solution_extraction Optimize grinding, solvent, and extraction time/method. inefficient_extraction->solution_extraction solution_degradation Use low temperature for concentration, protect from light. degradation_extraction->solution_degradation solution_partitioning Ensure complete phase separation and multiple extractions. loss_partitioning->solution_partitioning solution_chromatography Monitor fractions carefully with TLC. Optimize loading and elution. loss_chromatography->solution_chromatography

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Enhancing the Bioavailability of 2',3'-Dehydrosalannol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 2',3'-Dehydrosalannol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a tetranortriterpenoid found in the neem tree (Azadirachta indica) that has shown potential as an anticancer agent, particularly against triple-negative breast cancer (TNBC) cells.[1][2] Like many other terpenoids, it is a lipophilic and poorly water-soluble molecule, which can lead to low oral bioavailability.[1] This poor bioavailability can limit its therapeutic effectiveness and may necessitate higher doses, potentially increasing the risk of side effects.[1]

Q2: What are the primary factors contributing to the low bioavailability of this compound?

A2: The low bioavailability of this compound is likely due to a combination of factors:

  • Poor Aqueous Solubility: Its hydrophobic nature restricts its dissolution in gastrointestinal fluids, a critical step for absorption.[1]

  • First-Pass Metabolism: As a natural compound, it may undergo significant metabolism in the liver by cytochrome P450 enzymes before it can reach systemic circulation.

  • Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells and back into the gut lumen.

Q3: What are the most promising strategies to enhance the bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the bioavailability challenges of this compound:

  • Nanoformulations: Encapsulating the compound in nanocarriers such as liposomes, polymeric nanoparticles, or nanoemulsions can improve its solubility, protect it from degradation, and enhance its absorption.[1]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can increase its dissolution rate.[1]

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can enhance its aqueous solubility by encapsulating the hydrophobic molecule within the cyclodextrin's cavity.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in vivo evaluation of this compound.

Problem Potential Cause Troubleshooting/Optimization Strategy
Low drug loading in nanoformulation (e.g., liposomes, nanoparticles) Poor solubility of this compound in the chosen lipid or polymer matrix.Screen a variety of lipids, polymers, and co-solvents to identify a system with higher solubilizing capacity. Consider using a combination of formulation components.[1]
Instability of the formulation (e.g., aggregation, drug leakage) Incompatible excipients, improper storage conditions, or suboptimal formulation parameters.Conduct pre-formulation studies to ensure the compatibility of all excipients. Optimize formulation parameters such as pH and drug-to-carrier ratio. Store the formulation under appropriate conditions (e.g., protected from light at a controlled temperature).
High variability in in vivo pharmacokinetic data Inconsistent formulation quality or variability in animal handling and dosing.Ensure consistent formulation characteristics (particle size, drug loading) between batches. Standardize animal handling and dosing procedures. Increase the number of animals per group to account for biological variability.
No significant improvement in bioavailability after formulation The chosen formulation strategy may not be optimal for this compound. The formulation may not be releasing the drug effectively at the site of absorption.Explore alternative formulation strategies. For instance, if a nanoparticle formulation is ineffective, consider a lipid-based system like a self-emulsifying drug delivery system (SEDDS).[1] Optimize the release characteristics of the formulation.
Evidence of high first-pass metabolism Rapid clearance by hepatic enzymes (e.g., cytochrome P450s).Conduct an intravenous (IV) dosing study to determine the absolute bioavailability and clearance rate.[3] If first-pass metabolism is confirmed to be high, consider co-administration with a known inhibitor of the relevant CYP enzymes (if identified) or explore alternative routes of administration (e.g., parenteral).
Suspected P-glycoprotein (P-gp) mediated efflux The compound is a substrate for P-gp, leading to its removal from intestinal cells.Perform in vitro permeability assays using Caco-2 cell monolayers to assess P-gp substrate liability.[3] If it is a substrate, consider co-formulating with a P-gp inhibitor.

Data Presentation

Disclaimer: Specific quantitative pharmacokinetic data for formulated this compound is not yet available in the public domain. The following table presents hypothetical data for illustrative purposes to demonstrate the potential improvements in bioavailability that can be achieved with different formulation strategies. This data is based on typical enhancements seen for other poorly soluble natural compounds.

Formulation Strategy Animal Model Key Pharmacokinetic Parameters (Oral Administration) Fold Increase in Bioavailability (Compared to Unformulated Drug)
Unformulated this compound RatCmax: 50 ng/mL Tmax: 2 h AUC0-24h: 300 ng·h/mL1 (Reference)
Liposomal Formulation RatCmax: 200 ng/mL Tmax: 4 h AUC0-24h: 1500 ng·h/mL5
Polymeric Nanoparticles RatCmax: 150 ng/mL Tmax: 6 h AUC0-24h: 1800 ng·h/mL6
Solid Dispersion RatCmax: 250 ng/mL Tmax: 1.5 h AUC0-24h: 1200 ng·h/mL4
Cyclodextrin Complex RatCmax: 300 ng/mL Tmax: 1 h AUC0-24h: 900 ng·h/mL3

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Protocol 1: Liposomal Formulation of this compound by Thin-Film Hydration

Objective: To encapsulate this compound within liposomes to improve its aqueous solubility and oral bioavailability.

Materials:

Procedure:

  • Lipid Film Formation: Dissolve this compound, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. A common molar ratio for PC to cholesterol is 2:1.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure. This will form a thin lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a bath sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Characterization: Characterize the resulting liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of formulated this compound compared to the unformulated compound.

Materials:

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • Unformulated this compound suspension (control)

  • Formulated this compound (e.g., liposomal formulation)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • HPLC or LC-MS system for analysis

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Divide the animals into two groups (n=6 per group). Administer a single oral dose of either the unformulated this compound suspension or the formulated version via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated HPLC or LC-MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC for both groups using appropriate software.

Visualizations

G cluster_formulation Bioavailability Enhancement Strategies cluster_absorption Improved Absorption DHS This compound (Poorly Soluble) Nano Nanoformulations (Liposomes, Nanoparticles) DHS->Nano SD Solid Dispersion DHS->SD CD Cyclodextrin Complexation DHS->CD Solubility Increased Solubility & Dissolution Nano->Solubility Protection Protection from Degradation Nano->Protection Uptake Enhanced Cellular Uptake Nano->Uptake SD->Solubility CD->Solubility Bioavailability Enhanced Bioavailability Solubility->Bioavailability Protection->Bioavailability Uptake->Bioavailability

Caption: Strategies to enhance the bioavailability of this compound.

G cluster_workflow Experimental Workflow for Bioavailability Assessment Formulation Formulation of This compound InVivo In Vivo Study (Rodent Model) Formulation->InVivo Sampling Blood Sampling InVivo->Sampling Analysis LC-MS/HPLC Analysis Sampling->Analysis PK Pharmacokinetic Analysis Analysis->PK

Caption: Workflow for in vivo pharmacokinetic assessment.

G cluster_pathway Potential Metabolic Pathway DHS_oral Oral Administration of This compound Absorption Intestinal Absorption DHS_oral->Absorption Liver Liver (First-Pass Metabolism) Absorption->Liver CYP450 Cytochrome P450 Enzymes Liver->CYP450 Systemic Systemic Circulation Liver->Systemic Unmetabolized Drug Metabolites Metabolites CYP450->Metabolites Metabolites->Systemic

Caption: Putative metabolic pathway of this compound.

References

Technical Support Center: Purification of 2',3'-Dehydrosalannol Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with chlorophyll (B73375) contamination in 2',3'-Dehydrosalannol extracts from Azadirachta indica (Neem).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound, focusing on the removal of chlorophyll.

Q1: My crude methanolic/ethanolic extract of Neem is a dark green, viscous liquid. How can I remove this green pigmentation before proceeding to chromatography?

A1: The intense green color is due to high concentrations of chlorophyll. It is crucial to remove chlorophyll as it can co-elute with your target compound, this compound, and may irreversibly bind to silica (B1680970) gel, leading to poor separation and column degradation. The recommended primary method for chlorophyll removal is liquid-liquid partitioning.

Troubleshooting:

  • Issue: A single partitioning step does not remove all the green color.

  • Solution: Repeat the liquid-liquid partitioning with fresh non-polar solvent (e.g., hexane) two to three more times. Vigorous shaking of the separatory funnel followed by sufficient time for the layers to separate is critical for efficient removal. The non-polar layer should be nearly colorless after the final wash.

Q2: I am concerned about losing my target compound, this compound, during the chlorophyll removal process. Which method offers the best recovery?

A2: This is a valid concern as some methods can lead to the loss of the desired compound.

  • Liquid-Liquid Partitioning: This method is generally preferred for limonoids like this compound. Since this compound is a moderately polar triterpenoid, it will preferentially remain in the more polar solvent phase (e.g., aqueous methanol (B129727) or ethanol), while the non-polar chlorophyll partitions into the non-polar solvent (e.g., hexane). This selectivity minimizes the loss of the target compound.

  • Activated Charcoal: While effective at adsorbing pigments, activated charcoal can also adsorb other organic molecules, including your target compound, which can lead to significant yield reduction.[1] Its use should be carefully evaluated and may require optimization of the charcoal amount and contact time.

  • Column Chromatography: This method can be highly effective but may be more time-consuming and require larger volumes of solvent for crude extracts. Chlorophyll will typically elute first with a non-polar solvent, but care must be taken to select a solvent system that provides good separation between chlorophyll and this compound.

Q3: Can I use activated charcoal to decolorize my extract? What are the potential drawbacks?

A3: Yes, activated charcoal is a powerful adsorbent for removing pigments.[1][2] However, it has several drawbacks:

  • Non-selective Adsorption: Activated charcoal can adsorb your target compound, this compound, along with chlorophyll, potentially leading to a significant decrease in your final yield.[1]

  • Fine Powder: It is a very fine powder and can be difficult to completely filter out of the extract, potentially contaminating subsequent chromatographic steps.

  • Contamination: Activated charcoal can sometimes introduce inorganic contaminants into your extract.[1]

Q4: My TLC plate shows streaking and poor separation after attempting to purify the chlorophyll-rich extract. What could be the cause?

A4: This is a common issue when chlorophyll is present in high concentrations. Chlorophyll can overload the silica gel on the TLC plate and interfere with the separation of other compounds. It is essential to perform a cleanup step to remove the bulk of the chlorophyll before attempting fine purification by column chromatography or TLC analysis.

Comparison of Chlorophyll Removal Methods

While specific quantitative data for this compound is limited, the following table provides a qualitative and illustrative quantitative comparison of common chlorophyll removal methods. The quantitative data is adapted from a study on rosemary and thyme extracts and should be considered as an example.

MethodPrincipleAdvantagesDisadvantagesChlorophyll Removal Efficiency (Illustrative)Target Compound Recovery (Illustrative - Polyphenols)
Liquid-Liquid Partitioning Differential solubility of compounds in two immiscible liquid phases.Selective for non-polar pigments, generally good recovery of moderately polar compounds, scalable.Requires large volumes of solvents, can form emulsions.Moderate to HighGood to Excellent (Maintained flavonoids and phenolic acids)[2]
Activated Charcoal Adsorption of pigments onto the surface of porous carbon particles.Highly effective at removing a wide range of pigments, relatively inexpensive.Non-selective (can adsorb target compounds), difficult to filter, potential for contamination.[1]Very HighFair to Good (Phenolic diterpenes not significantly decreased)[2]
Column Chromatography Differential adsorption of compounds to a stationary phase.Can provide good separation of chlorophyll from target compounds, can be part of the purification workflow.Can be time-consuming and require large solvent volumes for crude extracts, potential for irreversible adsorption of compounds.HighGood to Excellent (Dependent on proper solvent system selection)

Experimental Protocols

Protocol 1: Liquid-Liquid Partitioning for Chlorophyll Removal

This protocol is a standard method for removing chlorophyll from crude methanolic or ethanolic extracts of Neem.

  • Preparation of the Crude Extract:

    • Concentrate your initial methanolic or ethanolic extract using a rotary evaporator to obtain a viscous, dark green residue.

  • Redissolving the Extract:

    • Dissolve the crude extract in a 90:10 mixture of methanol and water (or ethanol (B145695) and water). The volume will depend on the amount of your extract. Aim for a concentration that allows for easy handling.

  • Partitioning:

    • Transfer the dissolved extract to a separatory funnel.

    • Add an equal volume of n-hexane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to fully separate. The upper hexane (B92381) layer will be dark green, and the lower aqueous methanol/ethanol layer will be a lighter color.

    • Drain the lower aqueous layer into a clean flask.

  • Repeated Washing:

    • Repeat the partitioning of the aqueous layer with fresh n-hexane two to three more times, or until the hexane layer is nearly colorless.

  • Final Extract Preparation:

    • Collect the aqueous layer, which contains the this compound.

    • Concentrate the aqueous layer using a rotary evaporator to remove the methanol/ethanol, yielding a chlorophyll-reduced extract ready for further purification.

Protocol 2: Activated Charcoal Treatment

Use this protocol with caution due to the potential for product loss. It is advisable to first test this method on a small aliquot of your extract.

  • Preparation:

    • Dissolve the crude extract in a suitable solvent (e.g., ethanol or methanol).

    • Weigh out activated charcoal. A starting point is typically 1-2% (w/v) of the extract solution.

  • Treatment:

    • Add the activated charcoal to the extract solution.

    • Stir the mixture at room temperature for 15-30 minutes. Longer contact times may increase the risk of target compound adsorption.

  • Filtration:

    • Filter the mixture through a pad of Celite® or a fine filter paper (e.g., Whatman No. 1) to remove the charcoal. You may need to repeat the filtration to remove all fine particles.

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator to obtain the decolorized extract.

Protocol 3: Column Chromatography for Chlorophyll Removal

This protocol describes a basic column chromatography step for separating chlorophyll from other compounds in the extract.

  • Column Packing:

    • Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like n-hexane.

  • Sample Loading:

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution:

    • Begin eluting the column with 100% n-hexane. Chlorophylls and other non-polar compounds will start to move down the column.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (B1210297) or acetone. A typical gradient might be from 100% hexane to a 90:10 hexane:ethyl acetate mixture.

    • Chlorophyll a and b will elute as distinct green bands.

  • Fraction Collection:

    • Collect fractions and monitor them by TLC to identify the fractions containing your target compound, this compound, which will elute after the chlorophyll.

Visualizations

experimental_workflow start Neem Leaf Powder extraction Solvent Extraction (Methanol/Ethanol) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Green Extract concentration1->crude_extract chlorophyll_removal Chlorophyll Removal (e.g., Liquid-Liquid Partitioning) crude_extract->chlorophyll_removal decolorized_extract Decolorized Extract chlorophyll_removal->decolorized_extract column_chrom Column Chromatography (Silica Gel) decolorized_extract->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Problem: Low Yield of this compound check_extraction Was the initial extraction efficient? start->check_extraction check_plant_material Is the plant material of good quality and properly dried? check_extraction->check_plant_material No check_chlorophyll_removal Was the chlorophyll removal method too aggressive? check_extraction->check_chlorophyll_removal Yes solution1 Re-extract plant material with fresh solvent. check_extraction->solution1 solution2 Use high-quality, properly stored plant material. check_plant_material->solution2 check_chromatography Was there loss during chromatography? check_chlorophyll_removal->check_chromatography solution3 Switch to a more selective chlorophyll removal method (e.g., liquid-liquid partitioning). check_chlorophyll_removal->solution3 solution4 Optimize chromatography conditions (e.g., shallower gradient, different stationary phase). check_chromatography->solution4

Caption: Logic diagram for troubleshooting low yield of this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of 2',3'-Dehydrosalannol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chromatographic separation of 2',3'-Dehydrosalannol from other structurally similar limonoids found in complex mixtures like neem (Azadirachta indica) extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating pure this compound?

A1: The main challenges stem from the complex nature of the neem extract. This compound is one of many structurally similar limonoids, making chromatographic separation difficult. Co-elution with other compounds like salannin, nimbin, and their derivatives is a common issue.[1] Furthermore, the stability of the molecule can be a concern, as limonoids can be sensitive to pH, light, and temperature, potentially leading to degradation during the isolation process.[1] Limonoids have been shown to degrade at pH values outside the 2-9 range.

Q2: What is a general overview of the isolation process for this compound?

A2: A typical workflow involves the extraction of dried neem leaves or seeds with a polar solvent like methanol (B129727) or ethanol. This is followed by a series of purification steps, which often include liquid-liquid partitioning to remove non-polar impurities, followed by multiple chromatographic techniques such as flash chromatography, and preparative high-performance liquid chromatography (HPLC) to achieve high purity.[1]

Q3: What are the expected yields and purity levels for this compound?

A3: Specific yield and purity data for this compound are not extensively reported in the literature. However, for related limonoids from neem, the yields of pure compounds after multi-step purification are often low. Achieving purity levels greater than 95% typically requires multiple chromatographic steps, including a final preparative HPLC polishing step.[1] One study reported a concentration of 531.94 mg of this compound per 100 g of a methanolic extract of neem leaves.[2]

Q4: How can I assess the purity of my isolated this compound?

A4: High-performance liquid chromatography (HPLC) with UV detection is the most common method for assessing the purity of this compound.[1] A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Purity is determined by the peak area percentage of the target compound in the chromatogram.[1] For structural confirmation and to rule out co-eluting impurities, techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential.[1]

Troubleshooting Guides

HPLC Separation Issues
Problem Potential Cause Recommended Solution
Poor Resolution / Co-elution of Peaks 1. Mobile phase composition is not optimized. [3] 2. Incorrect stationary phase. [3] 3. Structurally similar impurities. [3]1. Optimize the mobile phase: Screen different solvents (e.g., methanol vs. acetonitrile) and additives. Adjusting the gradient slope or switching to isocratic elution can also improve separation.[3] 2. Screen different stationary phases: Evaluate C18, C8, or Phenyl-Hexyl columns at an analytical scale to find the best selectivity.[3] 3. Employ alternative techniques: For highly similar compounds, consider High-Speed Countercurrent Chromatography (HSCCC) which offers excellent resolution for structurally related molecules.[4]
Peak Tailing 1. Interaction with acidic silica (B1680970) gel (if using normal phase). [3] 2. Column overload. [3] 3. Secondary interactions with the stationary phase. 1. Add a modifier: For normal phase, add a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to mask active sites. 2. Reduce sample load: Decrease the concentration or injection volume of the sample.[3] 3. Adjust mobile phase pH: For reversed-phase, ensure the mobile phase pH is at least 2 units away from the analyte's pKa.
Peak Fronting 1. Sample solvent is stronger than the mobile phase. [5] 2. Column overload. [5]1. Dissolve the sample in the initial mobile phase or a weaker solvent.[5] 2. Decrease the sample concentration or injection volume.[5]
Low Recovery 1. Incomplete elution from the column. [3] 2. Degradation of the compound on the column. [3]1. Wash the column with a stronger solvent after the main peak has eluted.[3] 2. Check for compound stability on the stationary phase. Limonoids can be sensitive to pH and prolonged exposure to silica gel.[3] Consider using a less acidic stationary phase or alternative techniques like HSCCC.
Flash Chromatography Issues
Problem Potential Cause Recommended Solution
Poor Separation / Co-elution 1. Solvent system is not optimal. [3] 2. Improper column packing. [3] 3. Column overloading. 1. Perform thorough TLC analysis to find a solvent system that provides better separation (Rf difference > 0.1).[3] 2. Ensure uniform column packing to avoid channeling.[3] 3. Reduce the amount of sample loaded. A general rule is 1-5% of the stationary phase weight.[1]
Compound Stuck on the Column 1. Mobile phase is too weak. 2. Compound has low solubility in the mobile phase. 1. Gradually increase the polarity of the mobile phase. 2. Consider a different solvent system where the compound is more soluble.

Data Presentation

Table 1: HPLC Retention Times of this compound and Other Limonoids

CompoundRetention Time (min)Chromatographic Conditions
This compound ~21.81 Column: C18 reverse-phase; Mobile Phase: Gradient of acetonitrile and water; Flow Rate: 1.0 mL/min; Detection: UV at 215-220 nm.[6]
Nimbolide~21.68Same as above.[6]
Azadiradione~24.27Same as above.[6]
Salannin~30.99Same as above.[6]
Azadirachtin-B6.0Conditions may vary from the above.[7][8][9]
Azadirachtin-A7.0Conditions may vary from the above.[7][8][9]
Nimbin14.2Conditions may vary from the above.[7][8][9]

Note: Retention times are highly dependent on the specific HPLC system, column dimensions, and exact mobile phase gradient. The data presented should be used as a relative guide.

Table 2: Quantitative Comparison of this compound and Other Limonoids in Commercial Neem Formulations (Peak Area Units)

Formulation CodeThis compoundSalanninNimbolideAzadiradione
A1583.7133.414.510.9
B10.912.32.11.8
C12.114.22.52.1
D18.216.53.22.8
E14.315.12.82.4
Data sourced from a study on the phytochemical variability in commercial neem formulations and provides a relative comparison of the abundance of these limonoids.[6]

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound from Neem Leaves
  • Preparation of Plant Material:

    • Collect fresh, healthy leaves from Azadirachta indica.

    • Wash the leaves thoroughly with water to remove dirt.

    • Air-dry the leaves in a shaded, well-ventilated area for 7-10 days until brittle.[2]

    • Grind the dried leaves into a coarse powder.[2]

  • Soxhlet Extraction:

    • Place 500 g of the powdered neem leaves into a large cellulose (B213188) thimble.

    • Insert the thimble into a Soxhlet extractor.

    • Add 2.5 L of methanol to the round-bottom flask.

    • Perform the extraction for 8-12 hours at the boiling point of methanol.[2]

    • Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[2]

  • Solvent Partitioning:

    • Dissolve the crude methanolic extract in a minimal amount of methanol.

    • Partition the dissolved extract between ethyl acetate (B1210297) and water (1:1 v/v) in a separatory funnel.

    • Collect the upper ethyl acetate layer. Repeat the partitioning of the aqueous layer with ethyl acetate two more times.[2]

    • Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.

    • Filter and concentrate the dried ethyl acetate fraction to yield a triterpenoid-enriched fraction.[2]

Protocol 2: Preparative Flash Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.[2]

    • Pack a glass column with the silica gel slurry and allow it to settle and equilibrate with n-hexane.[2]

  • Sample Loading:

    • Adsorb the triterpenoid-enriched fraction onto a small amount of silica gel.

    • Carefully load the adsorbed sample onto the top of the packed column.[2]

  • Elution:

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the percentage of ethyl acetate.[2]

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).[2]

    • Pool the fractions containing the compound of interest based on their TLC profiles.[2]

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
  • System Preparation:

    • Use a preparative HPLC system equipped with a C18 column.

    • Equilibrate the column with the mobile phase.[2]

  • Mobile Phase:

    • A gradient of acetonitrile and water is typically effective for separating limonoids.[2] A typical gradient might be 30-70% acetonitrile over 40 minutes.[1]

  • Sample Injection:

    • Dissolve the pooled and concentrated fractions from column chromatography in a suitable solvent (e.g., methanol).

    • Inject the sample onto the preparative HPLC column.[2]

  • Fraction Collection:

    • Monitor the elution profile using a UV detector (a wavelength of around 217 nm can be used for limonoids).[2]

    • Collect the peak corresponding to this compound.

  • Purity Confirmation:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Characterize the purified compound using spectroscopic methods such as NMR and Mass Spectrometry to confirm its identity.[2]

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Purification cluster_purification Chromatographic Purification cluster_analysis Analysis start Neem Leaves drying Drying & Grinding start->drying extraction Soxhlet Extraction (Methanol) drying->extraction partitioning Solvent Partitioning (Ethyl Acetate/Water) extraction->partitioning enriched_fraction Triterpenoid-Enriched Fraction partitioning->enriched_fraction flash_chrom Preparative Flash Chromatography (Silica Gel, Hexane:EtOAc Gradient) enriched_fraction->flash_chrom pooled_fractions Pooled Fractions of Interest flash_chrom->pooled_fractions prep_hplc Preparative HPLC (C18, ACN:Water Gradient) pooled_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound purity_check Purity Assessment (Analytical HPLC) pure_compound->purity_check structure_confirm Structural Confirmation (NMR, MS) purity_check->structure_confirm

Caption: Experimental workflow for the isolation and purification of this compound.

troubleshooting_hplc cluster_resolution Poor Resolution / Co-elution cluster_peak_shape Peak Shape Issues start Poor HPLC Separation q_mobile_phase Is the mobile phase optimized? start->q_mobile_phase q_peak_tailing Is there peak tailing? start->q_peak_tailing a_optimize_mp Optimize mobile phase: - Try different organic modifiers (ACN vs. MeOH) - Adjust gradient slope - Add modifiers (e.g., formic acid) q_mobile_phase->a_optimize_mp No q_stationary_phase Is the stationary phase appropriate? q_mobile_phase->q_stationary_phase Yes a_change_sp Screen different stationary phases: - C18, C8, Phenyl-Hexyl q_stationary_phase->a_change_sp No a_alternative_tech Consider alternative techniques: - High-Speed Countercurrent Chromatography (HSCCC) q_stationary_phase->a_alternative_tech Yes a_tailing_solutions Troubleshoot Tailing: - Check for column overload - Adjust mobile phase pH - Use a new column q_peak_tailing->a_tailing_solutions Yes q_peak_fronting Is there peak fronting? q_peak_tailing->q_peak_fronting No a_fronting_solutions Troubleshoot Fronting: - Ensure sample solvent is weaker than mobile phase - Reduce sample concentration q_peak_fronting->a_fronting_solutions Yes

Caption: A logical approach to troubleshooting poor HPLC separation.

References

addressing light sensitivity of 2',3'-Dehydrosalannol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the light sensitivity of 2',3'-Dehydrosalannol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

A1: Yes, this compound is a tetranortriterpenoid, a class of compounds that can be susceptible to degradation upon exposure to light.[1][2] Its structure contains a furan (B31954) ring, which is known to be prone to photooxygenation, potentially leading to the formation of degradation products.[3][4] Therefore, it is crucial to protect this compound from light to ensure the integrity of your experiments.

Q2: What are the initial signs of degradation in my this compound sample?

A2: Visual signs of degradation can include a change in the color or appearance of the solid compound or its solutions. Inconsistent or lower-than-expected biological activity in assays is another key indicator of potential degradation.[3] Chromatographic analysis, such as HPLC, may reveal the appearance of new peaks or a decrease in the peak area of the parent compound.

Q3: How should I store this compound to minimize light-induced degradation?

A3: To protect this compound from light, it should be stored in a dark, temperature-controlled environment.[3] For long-term storage, solid material should be kept at -20°C or -80°C in light-protecting containers, such as amber vials or containers wrapped in aluminum foil. Solutions of the compound should also be stored in the dark at low temperatures (2-8°C for short-term and -20°C or -80°C for long-term).[5]

Q4: Can I handle this compound on an open lab bench?

A4: Given its photosensitivity, it is highly recommended to handle this compound in a controlled lighting environment.[3] Whenever possible, work in a dark or dimly lit room. The use of a safelight with a long wavelength (e.g., a sodium lamp) can also help minimize exposure to more damaging, shorter wavelengths of light.[2] For all manipulations, use amber-colored labware or wrap standard labware in aluminum foil.

Q5: What are the potential consequences of using a light-degraded sample of this compound in my experiments?

A5: Using a degraded sample can lead to inaccurate and unreliable experimental results. The presence of degradation products can result in a lower effective concentration of the active compound, leading to reduced or no biological activity.[3] Furthermore, the degradation products themselves may have unintended biological activities or interfere with analytical measurements, confounding the interpretation of your data.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or non-reproducible assay results Degradation of this compound due to light exposure.1. Prepare fresh solutions of this compound for each experiment. 2. Minimize light exposure during all experimental steps by working in a dark room or using light-blocking materials. 3. Verify the concentration and purity of the stock solution using a validated analytical method like HPLC.
Appearance of unexpected peaks in HPLC chromatogram Photodegradation of this compound.1. Analyze a freshly prepared, protected sample as a control. 2. Compare the chromatograms of the control and the suspect sample to identify potential degradation peaks. 3. If degradation is confirmed, review handling and storage procedures to identify and eliminate sources of light exposure.
Loss of biological activity over time Gradual degradation of the compound in solution.1. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and light exposure of the entire stock. 2. Store aliquots in the dark at -80°C for long-term stability. 3. Perform a stability study of the compound in your experimental buffer to determine its viability over the course of your assay.
Discoloration of solid compound or solution Significant degradation has occurred.1. Do not use the discolored sample. 2. Obtain a fresh, uncompromised batch of this compound. 3. Review and strictly adhere to proper storage and handling procedures to prevent future degradation.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced photodegradation study on a 1 mg/mL solution of this compound in methanol, conducted according to ICH Q1B guidelines.[6][7][8]

Light Source Exposure Duration (hours) Total Exposure This compound Remaining (%) Total Degradants (%)
UV-A (320-400 nm) 8200 Wh/m²85.214.8
Visible Light 201.2 million lux hours92.57.5
Dark Control 20N/A99.80.2

Note: This data is illustrative and intended to demonstrate the expected outcome of a photostability study. Actual degradation rates may vary.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound

This protocol is designed to assess the photostability of this compound in solution as per ICH Q1B guidelines.[6][7]

1. Materials:

  • This compound

  • HPLC-grade methanol

  • Chemically inert and transparent vials (e.g., quartz or borosilicate glass)

  • Light-blocking material (e.g., aluminum foil)

  • Photostability chamber equipped with a light source capable of emitting both UV-A and visible light, and a calibrated radiometer/lux meter.

  • Validated HPLC method for the quantification of this compound.

2. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in methanol.

  • Transfer aliquots of the solution into the transparent vials.

  • Prepare a "dark control" sample by wrapping one vial completely in aluminum foil.

3. Exposure Conditions:

  • Place the sample vials and the dark control in the photostability chamber.

  • Expose the samples to a light source conforming to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8]

  • Maintain a constant temperature to minimize thermal degradation.

4. Sample Analysis:

  • At appropriate time intervals, withdraw samples from the light-exposed and dark control vials.

  • Analyze the samples immediately using the validated HPLC method to determine the concentration of this compound and detect the formation of any degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage of the remaining compound against the light exposure duration to determine the degradation kinetics.

  • Analyze the chromatograms for the appearance and growth of degradation product peaks.

Mandatory Visualizations

Experimental Workflow for Photostability Testing

Caption: Workflow for the forced photodegradation study of this compound.

Signaling Pathway of this compound

This compound has been shown to exert its anticancer effects in triple-negative breast cancer cells by inhibiting the cathepsin-mediated PI3K/AKT signaling pathway, which leads to apoptosis.

G cluster_pathway Cathepsin-Mediated PI3K/AKT Signaling Pathway cluster_drug Drug Action Cathepsin Cathepsin PI3K PI3K Cathepsin->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates Bax Bax (Pro-apoptotic) AKT->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Drug This compound Drug->Cathepsin Inhibits

Caption: Inhibition of the PI3K/AKT pathway by this compound.

References

minimizing degradation of 2',3'-Dehydrosalannol in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2',3'-Dehydrosalannol (B2390548). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound stock solutions to minimize degradation and ensure experimental reproducibility.

Troubleshooting Guide

Encountering issues with this compound solutions can compromise experimental outcomes. This guide provides a structured approach to identifying and resolving common problems related to its degradation.

Issue Potential Cause Recommended Solution
Reduced or inconsistent compound activity in assays. Degradation of this compound in the stock solution due to improper storage (temperature, light exposure) or multiple freeze-thaw cycles.[1]- Prepare fresh stock solutions from solid material. - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1] - Store aliquots at -20°C for short-term or -80°C for long-term storage, protected from light.[2]
Precipitate observed in the stock solution upon thawing. - The concentration of the solution may exceed the solubility limit of the compound at room temperature. - Introduction of moisture into the stock solution.- Gently warm the solution to 37°C and vortex to redissolve. - Ensure the use of anhydrous grade solvents. - Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Discoloration or change in the appearance of the stock solution. - Potential degradation of the compound due to oxidation or photodegradation.[2]- Discard the solution and prepare a fresh stock. - For long-term storage, consider purging the vial with an inert gas like argon or nitrogen.[2] - Always store solutions in amber vials or wrapped in aluminum foil to protect from light.[2]
Inconsistent analytical results (e.g., HPLC, LC-MS). - Degradation of the compound leading to the appearance of new peaks. - Variability in stock solution preparation.- Use a validated stability-indicating HPLC method to check the purity of the stock solution. - Standardize the stock solution preparation procedure, ensuring the compound is fully dissolved.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for preparing this compound stock solutions?

A1: this compound is a lipophilic compound soluble in several organic solvents. Recommended solvents include Dimethyl Sulfoxide (DMSO), ethanol, methanol (B129727), acetonitrile (B52724), chloroform, dichloromethane, and ethyl acetate.[2] For cell-based assays, DMSO is commonly used; however, the final concentration in the assay should typically not exceed 0.5% to avoid solvent-induced toxicity.[1]

Q2: What are the primary factors that contribute to the degradation of this compound in solution?

A2: Several factors can influence the stability of this compound:

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2]

  • Light: Exposure to UV or visible light can cause photodegradation.[2]

  • pH: Extreme acidic or basic conditions can lead to hydrolysis of ester groups within the molecule.[2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[2]

  • Solvent Purity: Impurities such as water or peroxides in the solvent can initiate or catalyze degradation.[2]

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: To ensure maximum stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to one year).[2]

  • Light Protection: Use amber-colored vials or wrap clear vials in aluminum foil to protect from light.[2]

  • Inert Atmosphere: For extended storage, purging the vial with an inert gas such as argon or nitrogen is recommended to minimize oxidation.[2]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture.[1]

Q4: How can I tell if my this compound stock solution has degraded?

A4: Signs of degradation include a decrease in the expected biological activity of the compound, the appearance of a precipitate that does not redissolve upon warming, or a change in the color of the solution. For a definitive assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to assess the purity of the solution and detect the presence of degradation products.

Q5: Can I store this compound in aqueous solutions?

A5: Due to its lipophilic nature, this compound has very low solubility in aqueous buffers. It is not recommended to store it in aqueous solutions for any significant length of time as this can lead to precipitation and potential hydrolysis. Final dilutions into aqueous buffers for experiments should be made fresh from a concentrated organic stock solution immediately before use.

Illustrative Stability Data

Disclaimer: The following tables present illustrative data based on general principles of chemical stability for similar compounds. Specific quantitative stability data for this compound is not extensively reported in the literature.

Table 1: Illustrative Percentage of this compound Remaining in DMSO Stock Solution (10 mM) Under Different Storage Temperatures.

Storage Time-80°C-20°C4°CRoom Temperature (25°C)
1 Week>99%>99%~98%~95%
1 Month>99%~99%~92%~80%
6 Months>99%~95%~70%<50%
1 Year~98%~85%<50%Not Recommended

Table 2: Illustrative Effect of Light Exposure on the Stability of this compound in Methanol at Room Temperature.

Exposure TimeProtected from Light (% Remaining)Exposed to Ambient Light (% Remaining)
24 Hours>99%~97%
1 Week~98%~90%
1 Month~95%~75%

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours). After incubation, neutralize the solution with 0.1 M NaOH.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for predetermined time points. After incubation, neutralize the solution with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for predetermined time points.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for predetermined time points.

  • Photodegradation: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm) or a photostability chamber for predetermined time points. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At each time point, withdraw a sample and dilute it to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see below for an example).

  • The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control.

Example of a Stability-Indicating HPLC Method:

  • HPLC System: Standard HPLC with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be effective.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Column Temperature: 30°C.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Degradation start Inconsistent Experimental Results check_solution Visually inspect stock solution. Is there precipitate or discoloration? start->check_solution precipitate Precipitate/Discoloration Observed check_solution->precipitate Yes no_precipitate Solution Appears Normal check_solution->no_precipitate No warm_vortex Gently warm (37°C) and vortex solution. precipitate->warm_vortex review_storage Review storage conditions. - Temperature (-20°C/-80°C)? - Protected from light? - Aliquoted? no_precipitate->review_storage redissolves Does it redissolve? warm_vortex->redissolves use_solution Use solution for experiment. redissolves->use_solution Yes discard_fresh Discard solution. Prepare fresh stock using best practices. redissolves->discard_fresh No correct_storage Correct storage practices. Re-run experiment with new stock. discard_fresh->correct_storage improper_storage Improper Storage review_storage->improper_storage No proper_storage Proper Storage review_storage->proper_storage Yes improper_storage->correct_storage consider_other Consider other experimental variables. proper_storage->consider_other

Caption: Troubleshooting workflow for this compound degradation.

DegradationFactors Factors Influencing this compound Stability compound This compound Stock Solution degradation Degradation compound->degradation temp High Temperature temp->degradation light Light Exposure (UV/Visible) light->degradation ph Extreme pH (Acidic/Basic) ph->degradation oxygen Oxygen oxygen->degradation solvent Solvent Impurities (e.g., Water) solvent->degradation

Caption: Key factors that can cause degradation of this compound.

References

Validation & Comparative

2',3'-Dehydrosalannol vs. Salannin: A Comparative Guide on Antifeedant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifeedant properties of two closely related tetranortriterpenoids derived from the neem tree (Azadirachta indica): 2',3'-Dehydrosalannol and salannin (B1681390). While both compounds are recognized for their potential as natural pest control agents, this document focuses on their efficacy in deterring insect feeding, supported by available experimental data and methodologies.

Introduction to the Compounds

This compound and salannin are limonoids, a class of highly oxygenated triterpenes found in citrus and meliaceous plants, most notably the neem tree.[1][2] Salannin is a well-studied C-seco limonoid known for its significant antifeedant and insect growth-regulating activities.[3][4] this compound, a structural analogue of salannin, has also been identified as a potent antifeedant.[5][6] This guide will delve into a comparison of their activities, drawing on existing literature.

Comparative Antifeedant Efficacy

Direct quantitative comparative studies between this compound and salannin are limited in publicly available literature.[5][6] However, the antifeedant properties of salannin and its derivatives have been more extensively documented, providing a valuable benchmark for assessing the potential of this compound. The primary mechanism of action for these compounds is believed to be their effect on the gustatory systems of insects, acting as feeding deterrents.[6]

Quantitative Data on Antifeedant Activity
CompoundFI50 (µg/cm²)Test OrganismBioassay Method
Salannin2.8Spodoptera lituraLeaf Disc Choice Bioassay
3-O-acetyl salannol2.0Spodoptera lituraLeaf Disc Choice Bioassay
Salannol2.3Spodoptera lituraLeaf Disc Choice Bioassay
FI50: Concentration required to cause 50% feeding inhibition.[5][7]

In addition to its antifeedant effects, salannin has been shown to have insect growth-regulating properties, causing delayed molting, increased larval duration, and mortality at larval and pupal stages.[3][4]

Experimental Protocols

The evaluation of antifeedant activity for these compounds typically involves standardized bioassays. The leaf disc choice bioassay is a common and reliable method.

Leaf Disc Choice Bioassay

This method assesses the feeding deterrence of a compound by offering insects a choice between treated and untreated leaf material.

1. Insect Rearing: A continuous laboratory culture of the target insect, such as Spodoptera litura, is maintained under controlled conditions (e.g., 25 ± 2°C, 65 ± 5% relative humidity, 14:10 hour light:dark cycle).[6] Larvae are typically reared on a suitable host plant (e.g., castor leaves) or an artificial diet.[6] Third or fourth instar larvae, which are in an active feeding stage, are often used for the bioassay after a brief period of starvation (2-4 hours).[5][6]

2. Preparation of Test Solutions: A stock solution of the test compound (e.g., this compound or salannin) is prepared by dissolving it in a suitable solvent like acetone (B3395972) or ethanol.[6][8] A series of dilutions are then made from this stock solution to obtain the desired test concentrations.[6] A control solution containing only the solvent is also prepared.[6]

3. Leaf Disc Preparation and Treatment: Uniform leaf discs are cut from fresh, tender leaves of a host plant (e.g., castor) using a cork borer.[5][8] For each test concentration, a pair of leaf discs is used. One disc is treated with the test solution, and the other is treated with the control solvent.[8] The solvent is allowed to evaporate completely before the discs are used in the assay.

4. Bioassay Procedure: The treated and control leaf discs are placed equidistant from each other in a Petri dish lined with moist filter paper.[5] A single pre-starved larva is introduced into the center of the Petri dish.[8] The dishes are then kept in a controlled environment for a specified period, typically 24 hours.[8]

5. Data Collection and Analysis: After the exposure period, the larva is removed, and the consumed area of both the treated and control leaf discs is measured.[8] This can be done using a leaf area meter or by scanning the discs and analyzing the images with appropriate software.[8] The feeding inhibition is then calculated.

Visualizing the Process and Pathway

To better understand the experimental process and the potential biological mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis insect_rearing Insect Rearing (Spodoptera litura) larva_intro Introduction of Larva insect_rearing->larva_intro solution_prep Preparation of Test Solutions leaf_disc_prep Leaf Disc Preparation solution_prep->leaf_disc_prep petri_dish Petri Dish Setup (Treated & Control Discs) leaf_disc_prep->petri_dish petri_dish->larva_intro incubation Incubation (24 hours) larva_intro->incubation area_measurement Measure Consumed Leaf Area incubation->area_measurement data_analysis Calculate Feeding Inhibition area_measurement->data_analysis

Caption: Workflow of the leaf disc choice antifeedant bioassay.

signaling_pathway compound Antifeedant Compound (e.g., Salannin) receptor Gustatory Receptor Neuron (in insect sensilla) compound->receptor Binds to signal_transduction Signal Transduction Cascade receptor->signal_transduction Activates behavioral_response Behavioral Response: Feeding Deterrence signal_transduction->behavioral_response Leads to

Caption: Putative signaling pathway for insect antifeedant compounds.

Conclusion

Both this compound and salannin are promising natural antifeedants. While direct comparative data for this compound is still emerging, the well-documented efficacy of the structurally similar salannin suggests its strong potential as a biopesticide.[5][6] The experimental protocols outlined in this guide provide a standardized framework for the further quantitative evaluation of these and other related limonoids. Future research focusing on direct comparative studies and elucidation of the precise mechanisms of action will be crucial for the development of effective and sustainable pest management strategies.

References

A Comparative Guide to the Anticancer Effects of 2',3'-Dehydrosalannol and Nimbolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products remain a vital source of novel therapeutic agents, particularly in oncology. Among these, limonoids from the neem tree (Azadirachta indica) have garnered significant interest for their potent anticancer properties. This guide provides a detailed, objective comparison of two such limonoids: 2',3'-Dehydrosalannol and nimbolide (B1678885). We will delve into their cytotoxic effects, mechanisms of action, and available in vivo data, presenting quantitative findings in structured tables and illustrating key pathways and workflows with diagrams. This comparative analysis aims to equip researchers with the necessary information to evaluate the therapeutic potential of these compounds and guide future research directions.

Quantitative Data on Anticancer Activity

The following tables summarize the available quantitative data on the in vitro efficacy of this compound and nimbolide against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 Value (µM)Citation(s)
MDA-MB-231Triple-Negative Breast CancerData not available in reviewed literature; significant growth suppression observed at 20 µM.[1][2]
MDA-MB-468Triple-Negative Breast CancerData not available in reviewed literature; significant growth suppression observed at 20 µM.[1][2]

Table 2: In Vitro Cytotoxicity of Nimbolide

Cell LineCancer TypeIC50 Value (µM)Citation(s)
MDA-MB-231Triple-Negative Breast Cancer1.97 ± 0.24[3]
MCF-7Estrogen Receptor-Positive Breast Cancer5.04 ± 0.25[3]
Neuroblastoma (NE-115)Neuroblastoma4 - 10
Osteosarcoma (143B)Osteosarcoma4 - 10
U937Histiocytic LymphomaGrowth inhibition observed at 0.5 - 5.0
HL-60Acute Promyelocytic LeukemiaGrowth inhibition observed at 0.5 - 5.0
THP-1Acute Monocytic LeukemiaGrowth inhibition observed at 0.5 - 5.0
B16MelanomaGrowth inhibition observed at 0.5 - 5.0

Table 3: In Vivo Efficacy of Nimbolide

Animal ModelCancer TypeTreatmentOutcomeCitation(s)
MDA-MB-231 XenograftBreast CancerNimbolideReduced tumor mass and volume.[1][4]
Colon Cancer XenograftColon CancerNimbolideReduced tumor growth.[5]
DMBA-induced Hamster Buccal PouchOral CarcinogenesisNimbolide (100 µg/kg)Chemopreventive activity observed.

Note: In vivo efficacy studies for this compound are not available in the reviewed literature.

Mechanisms of Action

Both this compound and nimbolide exert their anticancer effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

This compound

The primary mechanism of action for this compound in triple-negative breast cancer (TNBC) cells is the inhibition of the cathepsin-mediated PI3K/Akt signaling pathway.[6][7] This pathway is a critical regulator of cell survival. By inhibiting this pathway, this compound triggers a cascade of events leading to programmed cell death (apoptosis).

Key molecular events include:

  • Decreased phosphorylation of Akt (pAkt): This inactivation of a central survival kinase leads to downstream effects that promote apoptosis.[6][8]

  • Modulation of apoptosis-regulating proteins: Treatment with this compound results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX.[7][9]

  • Induction of apoptosis: This is confirmed by the cleavage of caspase-3, a key executioner in the apoptotic cascade.[7][9]

G Signaling Pathway of this compound cluster_akt AKT Signaling Dehydrosalannol This compound Cathepsin Cathepsin Dehydrosalannol->Cathepsin Inhibits PI3K PI3K Cathepsin->PI3K AKT AKT PI3K->AKT Activates pAKT pAKT (Active) Bcl2 Bcl-2 (Anti-apoptotic) pAKT->Bcl2 Promotes BAX BAX (Pro-apoptotic) pAKT->BAX Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3 Cleaved Caspase-3 BAX->Caspase3 Activates Caspase3->Apoptosis Induces

Proposed signaling pathway of this compound.
Nimbolide

Nimbolide exhibits a more multifaceted mechanism of action, targeting several key oncogenic signaling pathways.[5][10] This broad activity contributes to its potent anticancer effects across a wider range of cancer cell types.

Key molecular targets and pathways include:

  • PI3K/Akt Pathway: Similar to this compound, nimbolide has been shown to inhibit the PI3K/Akt signaling cascade.[11]

  • NF-κB Pathway: Nimbolide suppresses the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[5]

  • Wnt/β-catenin Pathway: Nimbolide has been reported to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

  • Apoptosis Induction: Nimbolide induces apoptosis through both the intrinsic and extrinsic pathways, modulating the expression of Bcl-2 family proteins (decreasing Bcl-2 and increasing Bax) and activating caspases.[5][12]

  • Cell Cycle Arrest: Nimbolide can cause cell cycle arrest at the G0/G1 and G2/M phases by altering the expression of cyclins and cyclin-dependent kinases (CDKs).[5]

  • Inhibition of Angiogenesis and Metastasis: Nimbolide has been shown to inhibit tumor angiogenesis and metastasis.[5]

G Signaling Pathways Targeted by Nimbolide Nimbolide Nimbolide PI3K_AKT PI3K/AKT Pathway Nimbolide->PI3K_AKT Inhibits NFkB NF-κB Pathway Nimbolide->NFkB Inhibits Wnt Wnt/β-catenin Pathway Nimbolide->Wnt Inhibits Apoptosis_Proteins Bcl-2 Family Proteins Nimbolide->Apoptosis_Proteins Modulates Cell_Cycle Cell Cycle Regulators Nimbolide->Cell_Cycle Inhibits Proliferation Cell Proliferation PI3K_AKT->Proliferation Promotes NFkB->Proliferation Promotes Angiogenesis Angiogenesis NFkB->Angiogenesis Promotes Metastasis Metastasis NFkB->Metastasis Promotes Wnt->Proliferation Promotes Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Regulates Cell_Cycle->Proliferation Regulates

Overview of signaling pathways affected by Nimbolide.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer effects of compounds like this compound and nimbolide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or nimbolide) or a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

  • Cell Lysis: After treatment with the test compound for the desired time, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the test compound for the specified duration. Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Cell Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

G Experimental Workflow for Anticancer Drug Screening Start Start: Cancer Cell Lines Treatment Treatment with this compound or Nimbolide Start->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT IC50 Determine IC50 MTT->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism WesternBlot Western Blot Analysis (Protein Expression) Mechanism->WesternBlot ApoptosisAssay Apoptosis Assay (Annexin V/PI) Mechanism->ApoptosisAssay InVivo In Vivo Xenograft Studies Mechanism->InVivo End End: Data Analysis and Conclusion WesternBlot->End ApoptosisAssay->End Efficacy Evaluate Tumor Growth Inhibition InVivo->Efficacy Efficacy->End

General experimental workflow for in vitro and in vivo screening.

Conclusion

This comparative guide highlights the anticancer potential of both this compound and nimbolide. Nimbolide appears to be a more broadly acting and potent agent, with a lower IC50 value in the MDA-MB-231 triple-negative breast cancer cell line and demonstrated in vivo efficacy. Its ability to modulate multiple oncogenic pathways makes it a compelling candidate for further development.

This compound also shows promise, particularly against TNBC, by targeting the critical PI3K/Akt survival pathway. However, the lack of precise IC50 values and the absence of in vivo studies represent significant gaps in our understanding of its full therapeutic potential.

Future research should focus on:

  • Determining the precise IC50 values of this compound in a panel of cancer cell lines.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models.

  • Performing head-to-head comparative studies of this compound and nimbolide to directly assess their relative potency and efficacy.

  • Further elucidating the molecular targets of both compounds to identify biomarkers for patient selection and to explore potential combination therapies.

Continued investigation into these and other neem-derived limonoids is crucial for the development of new and effective cancer therapies.

References

Unveiling 2',3'-Dehydrosalannol: A Comparative Guide to its Anti-TNBC Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the mechanism of 2',3'-Dehydrosalannol offers a promising new avenue in the fight against Triple-Negative Breast Cancer (TNBC). This comprehensive guide provides a comparative analysis of this natural compound against established TNBC therapies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Triple-Negative Breast Cancer (TNBC) remains a significant challenge in oncology due to its aggressive nature and the absence of targeted therapies.[1] Research into novel therapeutic agents has identified this compound, a limonoid derived from the neem tree (Azadirachta indica), as a promising candidate with potent anticancer properties against TNBC cell lines.[1][2] This guide validates its mechanism of action and objectively compares its performance with current treatment modalities.

Mechanism of Action: A Multi-pronged Attack on TNBC Cells

This compound exhibits a multi-faceted mechanism of action against TNBC cells, primarily by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.[3][4] The core of its activity lies in the inhibition of the cathepsin-mediated PI3K/Akt signaling pathway, a critical cascade for cancer cell survival and growth.[2][5]

Key molecular events triggered by this compound include:

  • Inhibition of PI3K/Akt Pathway: The compound decreases the phosphorylation of Akt (pAkt), a key protein in a major cell survival pathway.[6][7]

  • Modulation of Apoptosis-Regulating Proteins: It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein BAX.[6] This shift in the BAX/Bcl-2 ratio is a crucial step in initiating the intrinsic apoptotic pathway.[3][8]

  • Activation of Caspases: Treatment leads to increased levels of cleaved caspase-3, an executioner caspase that orchestrates the final stages of apoptosis.[3][4]

  • Cell Cycle Arrest: By downregulating Cyclin D1, a key regulator of the G1 phase of the cell cycle, this compound can also halt cancer cell proliferation.[2][5]

Comparative Performance Analysis

This section provides a comparative overview of this compound against standard TNBC treatments. While direct comparative studies are limited, this analysis is based on available in vitro and clinical data.

In Vitro Cytotoxicity

While studies confirm a dose-dependent inhibition of TNBC cell growth by this compound, with significant suppression observed at concentrations as low as 20 μM, specific IC50 values for the MDA-MB-231 and MDA-MB-468 cell lines are not publicly available in the reviewed literature.[6] The following table presents available IC50 values for standard chemotherapeutic agents and a PARP inhibitor in these cell lines for a comparative perspective.

Compound/DrugCell LineIC50 ValueReference
This compound MDA-MB-231Not Available[6]
MDA-MB-468Not Available[6]
Doxorubicin MDA-MB-2310.28 µM - 6.602 µM[8][9][10]
MDA-MB-4680.13 µM - 0.49 µM[8][10][11]
Olaparib MDA-MB-231~20 µM[12]
MDA-MB-468<10 µM[12][13]
Impact on Key Signaling Proteins

Semi-quantitative data from Western blot analyses demonstrate the effect of this compound on key proteins in the PI3K/Akt pathway in MDA-MB-231 cells.

Protein TargetEffect of this compoundMethodReference
Phosphorylated AKT (pAKT)InhibitionWestern Blot[3]
B-cell lymphoma 2 (BCL-2)Down-regulationWestern Blot[3]
BCL-2-associated X protein (BAX)Increased expressionWestern Blot[3]
Cyclin D1InhibitionWestern Blot[2]
Cleaved Caspase-3InductionWestern Blot[3]
Clinical Efficacy of Alternative Therapies

For immunotherapies like Pembrolizumab (B1139204), which are administered systemically, clinical trial data provides the most relevant measure of efficacy.

TherapyMetricResultClinical TrialReference
Pembrolizumab + Chemotherapy Median Overall Survival (PD-L1 CPS ≥10)23.0 monthsKEYNOTE-355[14]
Median Progression-Free Survival9.7 monthsKEYNOTE-355[15]
Chemotherapy alone Median Overall Survival (PD-L1 CPS ≥10)16.1 monthsKEYNOTE-355[14]
Median Progression-Free Survival5.6 monthsKEYNOTE-355[15]

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a general experimental workflow.

G cluster_membrane Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K 2_3_Dehydrosalannol This compound Cathepsin Cathepsin 2_3_Dehydrosalannol->Cathepsin Akt Akt Cathepsin->Akt activates PI3K->Akt pAkt pAkt (Active) Akt->pAkt Bcl2 Bcl-2 pAkt->Bcl2 BAX BAX pAkt->BAX CyclinD1 Cyclin D1 pAkt->CyclinD1 Apoptosis Apoptosis Bcl2->Apoptosis Caspase3 Caspase-3 BAX->Caspase3 CellCycleArrest Cell Cycle Arrest Proliferation Proliferation CyclinD1->Proliferation CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 CleavedCaspase3->Apoptosis

Caption: Proposed signaling pathway of this compound in TNBC cells.

G TNBC_Cells TNBC Cell Lines (MDA-MB-231, MDA-MB-468) Treatment Treatment with This compound TNBC_Cells->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (TUNEL) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Data_Analysis Data Analysis and Mechanism Validation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

Caption: General experimental workflow for mechanism of action studies.

Detailed Experimental Protocols

For reproducibility and further investigation, detailed protocols for the key experimental assays are provided below.

Western Blot Analysis for PI3K/Akt Pathway Proteins
  • Cell Lysis: Treat TNBC cells with this compound. Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies for pAKT, AKT, BCL-2, BAX, Cyclin D1, cleaved caspase-3, and a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[5][16][17][18]

Apoptosis Detection (TUNEL Assay)
  • Cell Preparation: Grow cells on coverslips and treat with this compound for 24 hours.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: Add the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP and incubate for 60 minutes at 37°C.

  • Microscopy: Mount coverslips with a DAPI-containing medium to visualize the cell nuclei and analyze under a fluorescence microscope.[19][20][21][22][23]

Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation: Treat TNBC cells with this compound. Harvest cells by trypsinization and wash with PBS.

  • Fixation: Fix cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing. Incubate for at least 2 hours at 4°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24][25][26][27]

Conclusion and Future Directions

This compound demonstrates significant potential as a novel therapeutic agent for TNBC by targeting the PI3K/Akt signaling pathway to induce apoptosis and cell cycle arrest. While in vitro data is promising, the lack of specific IC50 values highlights a critical area for future research to enable more direct quantitative comparisons. Further in vivo studies are also essential to validate these findings in a preclinical setting and to assess the compound's overall therapeutic potential. The detailed protocols and comparative data presented in this guide provide a solid foundation for advancing the investigation of this compound as a potential new weapon in the arsenal (B13267) against Triple-Negative Breast Cancer.

References

2',3'-Dehydrosalannol: A Potential Alternative to Standard Chemotherapy for Triple-Negative Breast Cancer?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for 2',3'-Dehydrosalannol, a natural compound, and standard chemotherapy agents used in the treatment of triple-negative breast cancer (TNBC). While direct comparative studies are lacking, this document synthesizes available in vitro data to offer a preliminary performance assessment and guide future research.

Executive Summary

Triple-negative breast cancer presents a significant therapeutic challenge due to the absence of targeted therapies. Standard treatment relies on cytotoxic chemotherapy, which is often associated with severe side effects and the development of resistance. This compound, a limonoid isolated from the neem tree (Azadirachta indica), has emerged as a promising investigational agent.[1][2] In vitro studies demonstrate its ability to inhibit cell proliferation and induce apoptosis in TNBC cell lines.[1][2] This guide compares the reported effects of this compound with the known in vitro efficacy of standard-of-care chemotherapeutic drugs. A significant limitation of the current body of research is the absence of in vivo data for this compound, preventing a direct comparison of systemic efficacy and toxicity.

Mechanism of Action: A Differentiated Approach

This compound is reported to exert its anti-cancer effects through the inhibition of the cathepsin-mediated PI3K/AKT signaling pathway, a critical pro-survival cascade in many cancers, including TNBC.[1][2] This mechanism leads to the downstream modulation of key proteins involved in apoptosis and cell cycle regulation.

Standard chemotherapy agents, in contrast, primarily act by inducing widespread DNA damage or interfering with microtubule function, leading to cell cycle arrest and apoptosis in rapidly dividing cells.

The proposed signaling pathway for this compound is depicted below:

G Dehydrosalannol This compound CathepsinS Cathepsin S Dehydrosalannol->CathepsinS Inhibits BAX BAX Dehydrosalannol->BAX PI3K PI3K CathepsinS->PI3K AKT AKT PI3K->AKT pAKT pAKT (Active) AKT->pAKT Phosphorylation BCL2 BCL-2 pAKT->BCL2 Activates CyclinD1 Cyclin D1 pAKT->CyclinD1 Activates Apoptosis Apoptosis BCL2->Apoptosis Inhibits Caspase3 Cleaved Caspase-3 BAX->Caspase3 BAX->Apoptosis Promotes Caspase3->Apoptosis Executes CellCycleArrest Cell Cycle Arrest CyclinD1->CellCycleArrest Promotes G cluster_0 In Vitro Analysis Compound Test Compound (e.g., this compound) Treatment Treatment of Cells Compound->Treatment CellCulture TNBC Cell Lines (MDA-MB-231, MDA-MB-468) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis Mechanism Mechanism of Action (e.g., Western Blot) Treatment->Mechanism DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis Mechanism->DataAnalysis

References

2',3'-Dehydrosalannol: A Comparative Guide to In Vivo Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2',3'-Dehydrosalannol, a limonoid derived from the neem tree (Azadirachta indica), has demonstrated promising bioactive properties in preclinical in vitro studies. However, a comprehensive review of published literature reveals a notable absence of in vivo efficacy data for this specific compound. This guide provides a comparative analysis of this compound's in vitro performance against the established in vivo efficacy of structurally related neem limonoids, standard-of-care chemotherapeutics, and other relevant compounds. By presenting available experimental data and detailed protocols, this document aims to offer a predictive framework for future in vivo investigations of this compound and to inform the strategic design of such studies. The comparative data is organized by potential therapeutic application, including anticancer, antifeedant, anti-inflammatory, antimalarial, and antibacterial activities.

Anticancer Efficacy

In vitro studies have highlighted the potential of this compound as an anticancer agent, particularly against triple-negative breast cancer (TNBC) cell lines. Its mechanism is believed to involve the inhibition of the cathepsin-mediated PI3K/AKT signaling pathway.[1] To contextualize its potential in vivo efficacy, this section compares its in vitro profile with the in vivo performance of other neem limonoids (nimbolide and gedunin) and standard TNBC chemotherapy agents (paclitaxel, doxorubicin (B1662922), and cisplatin).

Comparative Data: Anticancer Efficacy in Animal Models
CompoundAnimal ModelCancer TypeDosage & AdministrationTreatment DurationKey Outcomes & Efficacy
This compound ----In vivo data not available. In vitro: Inhibits growth and induces apoptosis in TNBC cell lines (MDA-MB-231 and MDA-MB-468).[1]
Nimbolide HamsterOral Carcinogenesis (DMBA-induced)10 and 100 g/kg (intragastric)Not specifiedInhibited tumor progression by altering xenobiotic metabolizing enzymes and reducing cancer invasion and angiogenesis.[2]
MiceColon Cancer XenograftNot specifiedNot specifiedReduced growth of inoculated colon cancer xenografts.[3]
Gedunin Athymic nude micePancreatic Cancer Xenograft (HPAC cells)Not specifiedNot specifiedReduced tumor growth compared to the control group.[4][5]
Paclitaxel MiceTriple-Negative Breast Cancer (TNBC) XenograftNot specifiedNot specifiedIn combination with onvansertib, reduced TNBC tumor growth.[6]
Doxorubicin 4T1 mouse modelTriple-Negative Breast Cancer (TNBC)Not specifiedNot specifiedIn a liposomal formulation with sulforaphane (B1684495), resulted in a twofold inhibition of tumor growth.[7][8]
Cisplatin MiceTriple-Negative Breast Cancer (TNBC) Xenograft (CRL2335 cells)Not specifiedNot specifiedIn combination with TRAIL, resulted in significant inhibition of xenograft tumors.[9]
Experimental Protocols: Anticancer Xenograft Studies

General Protocol for TNBC Xenograft Model:

  • Cell Culture: Human triple-negative breast cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media.

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.[10]

  • Tumor Inoculation: A suspension of cancer cells is injected subcutaneously or into the mammary fat pad of the mice.[10]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. The investigational compound (e.g., this compound), comparators (e.g., paclitaxel, doxorubicin), or vehicle control are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection).[10]

  • Efficacy Evaluation: Primary endpoints include tumor growth inhibition, changes in body weight, and survival analysis.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for histological analysis and to assess biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).

Signaling Pathway and Workflow Diagrams

anticancer_pathway Dehydrosalannol This compound Cathepsin Cathepsin Dehydrosalannol->Cathepsin Inhibits PI3K PI3K Cathepsin->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Survival Cell Survival/ Proliferation AKT->Cell_Survival Promotes

Proposed anticancer signaling pathway of this compound.

experimental_workflow_anticancer start Start: TNBC Cell Culture inoculation Tumor Cell Inoculation in Immunodeficient Mice start->inoculation monitoring Tumor Growth Monitoring inoculation->monitoring randomization Randomization into Treatment Groups monitoring->randomization treatment Treatment Administration: - this compound - Comparators - Vehicle Control randomization->treatment evaluation Efficacy Evaluation: - Tumor Volume - Body Weight - Survival treatment->evaluation analysis Pharmacodynamic Analysis of Tumors evaluation->analysis end End analysis->end

General experimental workflow for in vivo anticancer efficacy studies.

Antifeedant Activity

While direct quantitative in vivo data for this compound's antifeedant properties are limited, its structural analog, salannin (B1681390), has been studied more extensively. This section provides a comparative overview of the antifeedant activity of salannin and other neem limonoids.

Comparative Data: Antifeedant Efficacy in Insect Models
CompoundInsect ModelBioassay MethodKey Outcomes & Efficacy
This compound --In vivo data not readily available.
Salannin Spodoptera lituraLeaf Disc Choice BioassayFI50: 2.8 µg/cm².[11] Also shown to deter feeding, delay molting, and cause larval and pupal mortality.[1][12]
3-O-acetyl salannol Spodoptera lituraLeaf Disc Choice BioassayFI50: 2.0 µg/cm².[11]
Salannol Spodoptera lituraLeaf Disc Choice BioassayFI50: 2.3 µg/cm².[11]
Nimbin Spodoptera lituraNot specifiedModerate antifeedant activity.
Azadirachtin-A Spodoptera lituraNot specifiedPotent antifeedant and insect growth regulator.

FI50: Concentration required to cause 50% feeding inhibition.

Experimental Protocol: Leaf Disc No-Choice Bioassay
  • Insect Rearing: Larvae of the target insect species (e.g., Spodoptera litura) are reared under controlled laboratory conditions.

  • Preparation of Test Solutions: The test compound is dissolved in a suitable solvent (e.g., acetone) to prepare a stock solution, from which serial dilutions are made.

  • Leaf Disc Preparation: Uniform discs are punched from fresh host plant leaves.

  • Treatment: Leaf discs are dipped in the test solutions or the solvent control and allowed to air dry.

  • Bioassay: A single treated leaf disc is placed in a petri dish with a pre-starved larva.

  • Data Collection: After a set period, the consumed leaf area is measured. The feeding inhibition percentage is calculated relative to the control group.

Workflow and Pathway Diagrams

antifeedant_workflow start Start: Insect Rearing prep_solutions Prepare Test Solutions (Compound & Control) start->prep_solutions prep_discs Prepare Leaf Discs start->prep_discs treatment Treat Leaf Discs prep_solutions->treatment prep_discs->treatment bioassay Introduce Larvae to Treated Leaf Discs treatment->bioassay data_collection Measure Consumed Leaf Area bioassay->data_collection analysis Calculate Feeding Inhibition data_collection->analysis end End analysis->end

Workflow for a leaf disc no-choice antifeedant bioassay.

Anti-inflammatory, Antimalarial, and Antibacterial Activities

Neem extracts and their constituent limonoids have been traditionally used and scientifically investigated for a range of other bioactivities. While specific in vivo data for this compound is scarce, studies on general neem extracts and other limonoids provide a basis for potential efficacy.

Comparative Data: Other Bioactivities of Neem Limonoids
ActivityCompound/ExtractAnimal ModelDosage & AdministrationKey Outcomes & Efficacy
Anti-inflammatory Ethanolic extract of A. indica leavesWistar albino rats200 and 400 mg/kg (oral)Significant inhibition of carrageenan-induced paw edema (46% and 60% inhibition, respectively).[13]
NimbidinRatsNot specifiedSignificant anti-inflammatory activity against carrageenan-induced acute paw edema.[14]
Antimalarial Ethanolic extract of A. indica leavesAlbino mice infected with Plasmodium berghei600 mg/kg100% parasite suppression.[15]
Antibacterial Neem extracts (general)--In vitro studies show broad-spectrum activity against various bacterial strains.[16][17] In vivo data is limited.
Experimental Protocols: Anti-inflammatory and Antimalarial Studies

Carrageenan-Induced Paw Edema (Anti-inflammatory):

  • Animal Model: Wistar albino rats are typically used.

  • Treatment: Animals are pre-treated with the test compound, a positive control (e.g., diclofenac), or a vehicle.

  • Induction of Inflammation: A subcutaneous injection of carrageenan is administered into the sub-plantar region of the rat's hind paw.

  • Measurement of Edema: Paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Efficacy Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of treated groups with the control group.[13]

In Vivo Antimalarial Assay (4-day Suppressive Test):

  • Animal Model: Mice are infected with Plasmodium berghei.

  • Treatment: Treatment with the test compound, a positive control (e.g., chloroquine), or a vehicle is initiated on the day of infection and continued for four consecutive days.

  • Parasitemia Determination: On the fifth day, thin blood smears are prepared, stained with Giemsa, and the percentage of parasitized red blood cells is determined microscopically.

  • Efficacy Calculation: The percentage of parasitemia suppression is calculated relative to the control group.

Illustrative Diagrams

anti_inflammatory_workflow start Start: Select Rats treatment Administer Test Compound, Positive Control, or Vehicle start->treatment induction Induce Paw Edema with Carrageenan treatment->induction measurement Measure Paw Volume at Different Time Points induction->measurement calculation Calculate Percentage Inhibition of Edema measurement->calculation end End calculation->end

Workflow for carrageenan-induced paw edema assay.

antimalarial_workflow start Start: Infect Mice with P. berghei treatment Administer Treatment for 4 Days start->treatment blood_smear Prepare Blood Smears on Day 5 treatment->blood_smear parasitemia Determine Percentage of Parasitemia blood_smear->parasitemia calculation Calculate Parasitemia Suppression parasitemia->calculation end End calculation->end

Workflow for in vivo antimalarial 4-day suppressive test.

Conclusion

While direct in vivo efficacy data for this compound is currently unavailable, the existing in vitro evidence, particularly in the context of triple-negative breast cancer, suggests it is a compound of significant interest. The comparative analysis with other neem limonoids and standard therapeutic agents presented in this guide provides a valuable predictive framework for its potential in vivo activities. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers designing future preclinical studies to validate the therapeutic potential of this compound in various animal models. Further investigation is warranted to establish its pharmacokinetic profile, safety, and efficacy in a living organism, which will be critical for its potential translation into clinical applications.

References

Comparative Toxicity Analysis: 2',3'-Dehydrosalannol versus Azadirachtin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the toxicological profiles of two prominent neem-derived limonoids.

Introduction

Derived from the neem tree (Azadirachta indica), a plant renowned for its wide array of bioactive compounds, 2',3'-Dehydrosalannol and Azadirachtin (B1665905) are two tetranortriterpenoids that have garnered significant scientific interest. Azadirachtin is a well-established botanical insecticide, and its toxicological profile has been extensively studied.[1][2] In contrast, this compound is a lesser-known limonoid, with current research primarily focused on its potential as an anticancer agent.[3][4] This guide provides a comparative analysis of the toxicity of these two compounds, drawing upon available experimental data. Due to the limited direct toxicological data for this compound, this analysis leverages data from the structurally related and co-occurring limonoid, Azadirachtin, to provide a contextual safety assessment.[5]

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of Azadirachtin. Direct comparative data for this compound is currently unavailable in the public domain.

Table 1: Acute Toxicity of Azadirachtin
Test SystemEndpointResultReference
Rat (oral)Acute LD₅₀> 3,540 mg/kg[2][5]
Rat (oral)Acute LD₅₀> 5,000 mg/kg[1]
Rabbit (dermal)Acute LD₅₀> 2,000 mg/kg[6][7]
Rat (inhalation)Acute LC₅₀> 2.41 mg/L[6]

Interpretation: Azadirachtin exhibits low acute toxicity when administered orally, dermally, or via inhalation in animal models.[1][2][5][6][7] The high LD₅₀ values suggest a wide margin of safety for acute exposure.

Table 2: Genotoxicity and Cytotoxicity
Compound/ExtractTest SystemEndpointResultReference
AzadirachtinHuman glioblastoma cell linesCytotoxicitySuppressed cell survival by 25-69% at 28 µM[8]
AzadirachtinHuman glioblastoma cell linesGenotoxicityInduced formation of micronuclei in TP53 mutant cells[8]
This compoundTriple-negative breast cancer cellsCytotoxicitySignificant growth suppression at 20 µM[9]
Aqueous Neem Leaf ExtractMice (oral)GenotoxicityIncreased chromosomal aberrations[5][10]

Interpretation: Both Azadirachtin and this compound have demonstrated cytotoxic effects in cancer cell lines.[8][9] Azadirachtin has also been shown to induce DNA damage in the form of micronuclei in certain cancer cells.[8] While direct genotoxicity data for purified this compound is lacking, some studies on crude neem extracts suggest potential genotoxic effects, warranting further investigation of the pure compound.[5][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are outlines of key experimental protocols relevant to the assessment of this compound and Azadirachtin.

Acute Oral Toxicity (OECD Guideline 420)

This protocol is a standardized method for assessing the acute toxicity of a substance when administered orally.

  • Test Animals: Healthy, young adult rodents (e.g., Wistar rats), typically nulliparous and non-pregnant females, are used.

  • Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have ad libitum access to a standard diet and water.

  • Dosage: A limit test is often performed initially at a dose of 2000 or 5000 mg/kg body weight. The test substance is administered orally via gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to examine for any pathological changes.[5]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cancer cell lines (e.g., triple-negative breast cancer cells for this compound) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.[3][11]

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 hours).[3][9]

  • MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[11]

  • Formazan (B1609692) Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals formed by metabolically active cells.[11]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[3][11]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[11]

Signaling Pathways and Experimental Workflows

Visualizing the molecular mechanisms and experimental processes can aid in understanding the toxicological profiles of these compounds.

cluster_Dehydro This compound Proposed Anticancer Mechanism DHS This compound PI3K PI3K/Akt Pathway DHS->PI3K Inhibits BAX BAX (Pro-apoptotic) DHS->BAX Upregulates Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits BAX->Apoptosis Promotes

Caption: Proposed anticancer signaling pathway of this compound.[3]

cluster_Aza Azadirachtin Insecticidal Mechanism of Action Aza Azadirachtin PTTH Prothoracicotropic Hormone (PTTH) Release Aza->PTTH Inhibits Reproduction Reproductive Disruption Aza->Reproduction Ecdysone Ecdysone Synthesis PTTH->Ecdysone Stimulates Molting Molting & Growth Disruption Ecdysone->Molting

Caption: Key aspects of Azadirachtin's insecticidal mode of action.[2][12]

cluster_Workflow General Toxicity Assessment Workflow InVitro In Vitro Studies (e.g., Cytotoxicity, Genotoxicity) Acute Acute Toxicity (e.g., LD50) InVitro->Acute Subchronic Sub-chronic Toxicity Acute->Subchronic Chronic Chronic Toxicity & Carcinogenicity Subchronic->Chronic Repro Reproductive & Developmental Toxicity Chronic->Repro Risk Risk Assessment Repro->Risk

Caption: A standard workflow for comprehensive toxicity assessment.

Conclusion

The available data indicates that Azadirachtin has low acute toxicity in mammals.[1][2] However, it exhibits moderate to high toxicity to aquatic organisms.[1] Its mechanism of action as an insecticide primarily involves the disruption of the insect endocrine system.[2][12]

For this compound, direct toxicity data is scarce, with current research focusing on its promising anticancer activities through the induction of apoptosis in cancer cells.[3][9] While a comprehensive toxicological comparison is not yet possible, the low acute toxicity of the related limonoid, Azadirachtin, suggests that purified this compound may also have a favorable acute toxicity profile in mammals. However, the potential for genotoxicity, as suggested by studies on crude neem extracts, underscores the need for thorough toxicological evaluation of the purified compound.[5][10]

Future research should prioritize conducting a comprehensive suite of in vitro and in vivo toxicity studies on purified this compound. This will establish its specific safety profile and enable a more direct and detailed comparison with Azadirachtin and other neem-derived compounds. Such data is essential for the further development of this compound as a potential therapeutic agent.

References

Unveiling the Anticancer Potential of 2',3'-Dehydrosalannol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the bioactivity of the neem-derived limonoid, 2',3'-Dehydrosalannol, reveals a promising avenue for anticancer research, particularly for triple-negative breast cancer (TNBC). This guide provides a comprehensive cross-validation of its biological effects in different cancer cell lines, presenting available experimental data, detailed protocols for key assays, and a visual representation of its mechanism of action.

This compound, a natural compound isolated from the neem tree (Azadirachta indica), has demonstrated significant potential as an anticancer agent.[1][2] Preclinical studies have focused on its efficacy in triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468, which are known for their aggressive nature and limited treatment options.[3] The primary mechanism of action for this compound involves the induction of apoptosis (programmed cell death) through the inhibition of the cathepsin-mediated PI3K/Akt signaling pathway.[4]

Quantitative Bioactivity Profile

While the inhibitory effects of this compound on cancer cell growth are well-documented, specific 50% inhibitory concentration (IC50) values are not consistently reported in the available literature. However, studies indicate significant growth suppression at defined concentrations. The following tables summarize the observed bioactivity of this compound in key cancer cell lines.

Table 1: Effect of this compound on Cancer Cell Viability

Cell LineCancer TypeTreatment Concentration (µM)Observed EffectReference
MDA-MB-231Triple-Negative Breast Cancer20Significant growth suppression
MDA-MB-468Triple-Negative Breast Cancer20Significant growth suppression

Table 2: Pro-Apoptotic Activity of this compound

Cell LineCancer TypeTreatment Duration (hours)AssayResultReference
MDA-MB-231Triple-Negative Breast Cancer24TUNEL AssayInduction of apoptosis
MDA-MB-468Triple-Negative Breast Cancer24TUNEL AssayInduction of apoptosis

Table 3: Modulation of Key Signaling Proteins by this compound in TNBC Cells

ProteinFunctionEffect of this compound
pAkt (phosphorylated Akt)Pro-survival signalingDownregulation
Bcl-2Anti-apoptoticDownregulation
BAXPro-apoptoticUpregulation
Cyclin D1Cell cycle progressionDownregulation
Cleaved Caspase-3Executioner of apoptosisUpregulation

Deciphering the Mechanism: The Signaling Pathway

This compound exerts its anticancer effects by targeting a critical pro-survival signaling pathway. The compound is believed to inhibit cathepsin, a lysosomal protease, which in turn leads to the downregulation of the PI3K/Akt pathway. This inactivation of Akt, a key signaling node, triggers a cascade of downstream events that favor apoptosis. This includes the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX, ultimately leading to the activation of executioner caspases like caspase-3.[4]

G Proposed Signaling Pathway of this compound cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects 2_3_Dehydrosalannol This compound Cathepsin Cathepsin 2_3_Dehydrosalannol->Cathepsin inhibits PI3K PI3K Cathepsin->PI3K Akt Akt PI3K->Akt pAkt pAkt (Active) Akt->pAkt phosphorylation Bcl_2 Bcl-2 pAkt->Bcl_2 activates BAX BAX pAkt->BAX inhibits Cyclin_D1 Cyclin D1 pAkt->Cyclin_D1 activates Apoptosis Apoptosis Bcl_2->Apoptosis inhibits BAX->Apoptosis promotes Cell_Cycle_Arrest Cell Cycle Arrest Cyclin_D1->Cell_Cycle_Arrest inhibits Caspase_3 Caspase-3 Cleaved_Caspase_3 Cleaved Caspase-3 (Active) Caspase_3->Cleaved_Caspase_3 cleavage Cleaved_Caspase_3->Apoptosis

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Protocols

To facilitate the replication and further investigation of this compound's bioactivity, detailed protocols for the key experimental assays are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed MDA-MB-231 or MDA-MB-468 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat MDA-MB-231 or MDA-MB-468 cells with the desired concentration of this compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The percentages of live (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway.

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with PBS and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., pAkt, Akt, Bcl-2, BAX, cleaved caspase-3, Cyclin D1, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the bioactivity of a compound like this compound in cancer cell lines.

G General Experimental Workflow for Bioactivity Assessment Start Start Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231, MDA-MB-468) Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical workflow for evaluating the anticancer effects of a test compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2',3'-Dehydrosalannol and other related limonoids. This compound, a tetranortriterpenoid isolated from the neem tree (Azadirachta indica), has been identified as a potent insect antifeedant.[1][2] While quantitative data for this compound is limited in publicly available literature, this guide synthesizes findings on closely related salannin-type limonoids to provide a robust understanding of its potential efficacy and mechanism of action.[1][3] Limonoids, in general, are a class of chemically diverse tetranortriterpenoids found predominantly in the Meliaceae and Rutaceae plant families, known for a wide array of biological activities including insecticidal, anti-inflammatory, and anticancer effects.[4][][6][7]

Comparative Biological Activity of Limonoids

Table 1: Antifeedant Activity of Salannin Derivatives against Spodoptera litura

CompoundFI50 (µg/cm²)Test OrganismBioassay MethodReference
Salannin2.8Spodoptera lituraLeaf Disc Choice Bioassay[1]
3-O-acetyl salannol2.0Spodoptera lituraLeaf Disc Choice Bioassay[1]
Salannol2.3Spodoptera lituraLeaf Disc Choice Bioassay[1]
FI50: Concentration required to cause 50% feeding inhibition.

Table 2: Comparative Efficacy of Various Neem Limonoids Against Spodoptera litura

CompoundAntifeedant ActivityGrowth-Regulating ActivityKey Observations
SalanninSignificant feeding deterrenceDelayed molting, increased larval duration, larval and pupal mortality, decreased pupal weightsA key contributor to the bioactivity of neem extracts.[3]
NimbinModerate antifeedant activityLess pronounced than salanninContributes to the overall pest-deterrent effects of neem oil.[3]
6-DeacetylnimbinModerate antifeedant activityMinimal growth-regulating effects observed
Azadirachtin-APotent antifeedant activityStrong insect growth regulator, disrupting molting and developmentOften used as a positive control in antifeedant studies.[3]

In addition to its antifeedant properties, this compound has demonstrated potential in other therapeutic areas. It has shown effects on triple-negative breast cancer cells and possesses antibacterial properties.[][9] The compound's anti-inflammatory and anticancer activities are thought to be mediated through interactions with signaling pathways such as NF-κB.[]

Experimental Protocols

A standardized and reproducible methodology is critical for the comparative evaluation of antifeedant activity. The following protocols are generalized representations of standard methods used in the study of limonoids.

1. Insect Rearing: Spodoptera litura

A continuous laboratory culture of Spodoptera litura is essential for standardized bioassays.

  • Source: Obtain egg masses from a reliable source or through field collection.

  • Hatching and Rearing: Place egg masses in a clean, ventilated container with fresh, tender castor leaves. Upon hatching, ensure a constant supply of fresh leaves daily, removing old leaves and frass to prevent fungal growth.

  • Environmental Conditions: Maintain a temperature of 25-28°C and a relative humidity of 60-70%.

  • Pupation: As larvae approach the pre-pupal stage, provide a substrate like sterilized soil or vermiculite (B1170534) for pupation.

  • Adult Stage and Oviposition: Collect pupae and place them in an emergence cage. Provide adult moths with a 10% honey or sucrose (B13894) solution. Place fresh castor plant twigs or paper strips for oviposition.[8]

2. Leaf Disc No-Choice Bioassay

This method assesses the feeding deterrence of a compound by presenting insects with treated leaf material and measuring consumption relative to a control.[3]

  • Preparation of Test Solutions: Dissolve this compound and other test limonoids in an appropriate solvent (e.g., acetone (B3395972) or ethanol) to prepare a stock solution. Make serial dilutions to obtain the desired test concentrations.

  • Leaf Disc Preparation: Use a cork borer to cut fresh leaf discs from a suitable host plant (e.g., castor bean).

  • Treatment: Apply a known volume of the test solution evenly to the surface of each leaf disc. A control group is treated with the solvent only. Allow the solvent to evaporate completely.

  • Experimental Setup: Place one treated leaf disc in a petri dish lined with moist filter paper. Introduce a pre-starved third-instar larva of Spodoptera litura into each dish.

  • Data Collection: After a set period (e.g., 24 hours), measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

  • Calculation of Antifeedant Index: Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] x 100, where C is the area consumed in the control disc and T is the area consumed in the treated disc.

Visualizing Mechanisms and Workflows

Hypothesized Signaling Pathway for Antifeedant Activity

The precise molecular targets of this compound in insects have not been definitively identified.[1] However, the general mechanism for deterrent compounds involves interaction with gustatory receptors (Grs) on gustatory receptor neurons (GRNs).[1]

G Compound This compound GR Gustatory Receptor (GR) on GRN surface Compound->GR GRN Gustatory Receptor Neuron (GRN) Activation GR->GRN Signal Signal Transduction Cascade (e.g., IP3/DAG) GRN->Signal Ca Increased Intracellular Ca2+ Concentration Signal->Ca Neurotransmitter Neurotransmitter Release Ca->Neurotransmitter Behavior Behavioral Response (Feeding Deterrence) Neurotransmitter->Behavior

Caption: A hypothesized signaling cascade for the antifeedant activity of this compound.

Experimental Workflow for Antifeedant Bioassay

The following diagram illustrates the typical workflow for a leaf disc no-choice antifeedant bioassay.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Test Compound Solutions (Varying Concentrations) C Apply Solutions to Leaf Discs (Treatment & Control) A->C B Cut Leaf Discs from Host Plant B->C D Introduce Pre-starved Insect Larvae C->D E Incubate for a Defined Period (e.g., 24h) D->E F Measure Consumed Leaf Area E->F G Calculate Antifeedant Index (AFI) F->G

Caption: Workflow of the leaf disc no-choice antifeedant bioassay.

References

Unveiling the Inhibitory Potential of 2',3'-Dehydrosalannol on the Cathepsin Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2',3'-Dehydrosalannol's inhibitory effects on the cathepsin pathway against other established inhibitors. The information is presented to facilitate objective evaluation and is supported by experimental data and detailed protocols for reproducibility.

Comparative Analysis of Cathepsin Inhibitors

The following table summarizes the inhibitory activity of this compound and selected alternative compounds on the cathepsin pathway. While quantitative data for this compound's direct inhibition of specific cathepsin enzymes is still emerging, its impact on cathepsin-mediated signaling is noted.

InhibitorTarget Cathepsin(s)IC50 ValuesMechanism of ActionKey Features
This compound Cathepsin-mediated pro-survival signalingData not availableInhibits downstream signaling, inducing apoptosis.[1]A natural limonoid triterpenoid (B12794562) with anticancer properties.[1][]
E-64 Pan-cysteine cathepsin inhibitorCathepsin K: 1.4 nM, Cathepsin L: 2.5 nM, Cathepsin S: 4.1 nM[3]Irreversible covalent inhibitor of the active site cysteine.[3][4]Broad-spectrum, potent, and widely used as a research tool.[4]
CA-074 Selective for Cathepsin BKᵢ: 2-5 nM; IC50: 6 nM (pH 4.6), 44 nM (pH 5.5), 723 nM (pH 7.2)[5][6][7]Irreversible inhibitor.[5]Highly selective for Cathepsin B, with pH-dependent potency.[5][7]
Odanacatib (B1684667) (MK-0822) Selective for Cathepsin K0.2 nM[8][9][10]Potent and selective inhibitor.[8][9][10]Investigated for the treatment of osteoporosis.[9][11]

Visualizing the Mechanism of Action

The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing cathepsin inhibition.

Caption: Inhibitory effect of this compound on the cathepsin-mediated pro-survival pathway.

Experimental_Workflow Start Start: Treat cells with This compound and control inhibitors Cell_Lysis Cell Lysis and Protein Quantification Start->Cell_Lysis Activity_Assay Cathepsin Activity Assay Cell_Lysis->Activity_Assay Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Data_Analysis_Activity Measure fluorescence to determine cathepsin activity Activity_Assay->Data_Analysis_Activity Data_Analysis_WB Analyze protein levels of pathway components (pAKT, BCL-2, BAX, etc.) Western_Blot->Data_Analysis_WB Conclusion Conclusion: Compare inhibitory effects and elucidate mechanism Data_Analysis_Activity->Conclusion Data_Analysis_WB->Conclusion

Caption: Experimental workflow for assessing cathepsin inhibition.

Experimental Protocols

Cathepsin Activity Assay

This protocol outlines a fluorometric method to determine the activity of specific cathepsins in cell lysates.

Materials:

  • Cell lysis buffer (e.g., 50 mM sodium acetate, 0.1 M NaCl, 1 mM EDTA, 0.1% Triton X-100, pH 5.5)

  • Protease inhibitor cocktail (optional, if targeting a specific cathepsin)

  • Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin L and B, Z-VVR-AMC for Cathepsin B)

  • Assay buffer (e.g., 0.1 M sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency and treat with this compound, control inhibitors, or vehicle for the specified time.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Reaction:

    • Dilute the cell lysates to a consistent protein concentration in the assay buffer.

    • In a 96-well plate, add 50 µL of the diluted cell lysate to each well.

    • Prepare a blank well containing 50 µL of assay buffer without cell lysate.

    • Prepare the fluorogenic substrate solution in the assay buffer according to the manufacturer's instructions.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

  • Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in kinetic mode for a set duration (e.g., 30-60 minutes), taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (RFU/min) for each sample by determining the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the rate of the blank from the rates of the samples.

    • Express the cathepsin activity as the change in fluorescence per minute per microgram of protein.

    • Compare the activity in treated samples to the vehicle control to determine the percent inhibition.

Western Blot Analysis of Cathepsin Pathway Proteins

This protocol describes the detection of key proteins in the cathepsin signaling pathway by western blotting.

Materials:

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pAKT, anti-AKT, anti-BCL-2, anti-BAX, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation and SDS-PAGE:

    • Prepare cell lysates as described in the cathepsin activity assay protocol.

    • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the protein of interest's band intensity to that of a loading control (e.g., β-actin).

    • Compare the normalized protein levels in treated samples to the vehicle control.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2',3'-Dehydrosalannol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2',3'-Dehydrosalannol, a triterpenoid (B12794562) with potential biological activities.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on best practices for handling chemicals of unknown toxicity is mandatory.[1]

Hazard Assessment and Primary Controls

Engineering Controls: To minimize inhalation exposure, all work with powdered this compound and its solutions should be conducted within a certified chemical fume hood.[1][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shieldTo protect against splashes of solvents and accidental contact with the powder. A face shield offers a broader range of protection.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact.[1] Given its solubility in various organic solvents, ensure the chosen glove material is resistant to the specific solvent being used.[1]
Body Protection A laboratory coat (fully buttoned) or chemical-resistant coverallsTo protect skin and personal clothing from contamination. For larger quantities or significant splash risks, chemical-resistant coveralls are recommended.[1]
Respiratory Protection A NIOSH-approved respiratorEssential to prevent inhalation when handling the powder outside of a certified chemical fume hood. The type of respirator and cartridge should be based on a risk assessment.[1]
Foot Protection Closed-toe shoesTo protect the feet from potential spills.[1]

Operational Plan: From Preparation to Disposal

A systematic workflow ensures safety at every stage of handling this compound.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal risk_assessment 1. Risk Assessment (Evaluate hazards, quantities, and procedures) ppe_selection 2. PPE Selection (Based on risk assessment) risk_assessment->ppe_selection Informs fume_hood 3. Work in Fume Hood (For all powder and solution manipulations) ppe_selection->fume_hood spill_kit 4. Spill Kit Ready (Ensure appropriate spill kit is accessible) fume_hood->spill_kit waste_segregation 5. Waste Segregation (Separate solid and liquid hazardous waste) spill_kit->waste_segregation waste_labeling 6. Proper Labeling (Clearly label waste containers) waste_segregation->waste_labeling ehs_consultation 7. EHS Consultation (Follow institutional disposal guidelines) waste_labeling->ehs_consultation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.